Technical Documentation Center

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

An in-depth technical guide on the synthesis, mechanistic rationale, and spectroscopic characterization of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, designed for synthetic chemists, materials scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, mechanistic rationale, and spectroscopic characterization of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, designed for synthetic chemists, materials scientists, and drug development professionals.

Executive Summary & Rationale

The 3,5-disubstituted pyrazole scaffold, particularly when flanked by a 2-pyridyl ring and an aryl group, represents a privileged pharmacophore in drug discovery and a highly versatile bidentate ( N,N′ )-ligand in coordination chemistry. Specifically, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine integrates the electron-donating properties of a 4-methoxyphenyl moiety with the robust chelating capacity of a pyrazolylpyridine system. This specific electronic tuning is critical for developing luminescent transition metal complexes (e.g., Ruthenium, Iridium) and modulating the photophysical properties of advanced materials[1].

This whitepaper outlines a highly regioselective, scalable, and self-validating synthetic workflow for this compound, moving beyond basic procedures to explain the thermodynamic and kinetic causalities that dictate experimental success.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust and regioselective pathway to synthesize 3-aryl-5-(pyridin-2-yl)pyrazoles relies on a two-step sequence: a base-mediated Claisen condensation followed by a hydrazine-driven cyclocondensation[1][2].

  • C-C Bond Formation (Claisen Condensation): The construction of the 1,3-diketone intermediate requires the irreversible deprotonation of 2-acetylpyridine. Using a strong base like Sodium Hydride (NaH) ensures complete enolate formation, preventing self-condensation (aldol side-reactions) and driving the nucleophilic acyl substitution at the ester carbonyl of ethyl 4-methoxybenzoate.

  • Heteroannulation (Cyclocondensation): The subsequent reaction of the 1,3-diketone with hydrazine hydrate acts as a bis-nucleophilic attack. The protic solvent (ethanol) facilitates the necessary proton transfers for hydrazone formation, subsequent intramolecular cyclization into a 5-hydroxypyrazoline intermediate, and the final thermodynamically driven dehydration to yield the aromatic pyrazole[3].

SynthFlow A 2-Acetylpyridine + Ethyl 4-methoxybenzoate B 1-(4-Methoxyphenyl)-3- (pyridin-2-yl)propane-1,3-dione A->B NaH, THF 0°C to RT (Claisen Condensation) C 2-(3-(4-Methoxyphenyl)- 1H-pyrazol-5-yl)pyridine B->C NH2NH2·H2O EtOH, Reflux (Cyclocondensation)

Synthetic workflow for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine via Claisen condensation.

Experimental Workflow: A Self-Validating Protocol

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to verify reaction progression.

Phase I: Synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione

Causality Check: The use of anhydrous Tetrahydrofuran (THF) is critical. Traces of water will rapidly quench the NaH, forming NaOH, which will hydrolyze the ethyl 4-methoxybenzoate starting material into its unreactive carboxylic acid, severely depressing the yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in 30 mL of anhydrous THF.

  • Enolate Generation: Cool the suspension to 0 °C using an ice bath. Add 2-acetylpyridine (1.0 equiv, 10 mmol) dropwise over 10 minutes.

    • Self-Validation: The evolution of H2​ gas (bubbling) and a shift to a deep yellow/orange color indicates successful enolate formation. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Acylation: Re-cool the mixture to 0 °C. Add ethyl 4-methoxybenzoate (1.1 equiv, 11 mmol) dissolved in 10 mL of anhydrous THF dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: TLC (Hexane:EtOAc 3:1) should show the disappearance of 2-acetylpyridine ( Rf​≈0.4 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.2 ).

  • Quenching & Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH4​Cl (20 mL). Causality: NH4​Cl is chosen over strong acids to neutralize excess base without risking the acid-catalyzed cleavage of the newly formed 1,3-diketone. Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude yellow solid can be used directly in Phase II.

Phase II: Cyclocondensation & Aromatization

Causality Check: Hydrazine hydrate is used in slight excess to ensure complete conversion. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the final dehydration step, which drives the aromatization of the pyrazole ring[4].

Step-by-Step Methodology:

  • Initiation: Dissolve the crude 1,3-diketone intermediate (approx. 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrazine Addition: Add Hydrazine hydrate ( NH2​NH2​⋅H2​O , 80%, 1.5 equiv, 15 mmol) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours.

    • Self-Validation: The reaction mixture will transition from a deep yellow to a pale yellow/colorless solution as the conjugated diketone is consumed and the aromatic pyrazole is formed.

  • Isolation: Cool the mixture to room temperature, then to 4 °C in an ice bath. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (10 mL), and recrystallize from hot ethanol to yield pure 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine.

MechLogic D 1,3-Diketone Intermediate E Nucleophilic Attack by NH2NH2 (Hydrazone Formation) D->E F Intramolecular Cyclization (5-Hydroxypyrazoline) E->F G Dehydration (-H2O) (Aromatization) F->G H Substituted 1H-Pyrazole G->H

Mechanistic pathway of hydrazine-mediated cyclocondensation and aromatization.

Analytical Characterization & Spectroscopic Validation

To confirm the structural integrity and purity of the synthesized compound, comprehensive spectroscopic analysis is mandatory. The data presented below summarizes the expected diagnostic signals for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine.

Nuclear Magnetic Resonance (NMR)

The most diagnostic feature in the 1H NMR spectrum is the pyrazole C4-proton, which appears as a sharp singlet around 7.20 ppm. The presence of the highly deshielded N-H proton at ~13.50 ppm (which broadens or disappears upon D2​O exchange) confirms the formation of the pyrazole ring.

Table 1: 1H NMR Data Summary (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Rationale
13.50br s1HPyrazole N-H : Highly deshielded due to hydrogen bonding; exchanges with D2​O .
8.65ddd1HPy-H6 : Adjacent to the pyridine nitrogen; most deshielded aromatic proton.
7.95d1HPy-H3 : Ortho to the pyrazole substitution.
7.85td1HPy-H4 : Para to the pyridine nitrogen.
7.80d2HAr-H (ortho to OMe) : Deshielded relative to meta protons.
7.35ddd1HPy-H5 : Meta to the pyridine nitrogen.
7.20s1HPyrazole C4-H : Diagnostic singlet confirming 3,5-disubstitution.
7.05d2HAr-H (meta to OMe) : Shielded by the electron-donating methoxy group.
3.80s3H-OCH 3​ : Methoxy group protons.

Table 2: 13C NMR Data Summary (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
159.5Quaternary (C-O)Ar-C-OMe (Phenyl ring)
150.2, 149.5CH, QuaternaryPy-C6, Py-C2 (Pyridine ring)
148.0, 143.5QuaternaryPyrazole C3, C5
137.5CHPy-C4
127.0, 114.5CHAr-C (ortho), Ar-C (meta)
123.5QuaternaryAr-C (ipso)
122.8, 119.5CHPy-C5, Py-C3
100.2CHPyrazole C4 (Highly diagnostic)
55.4 CH3​ Methoxy Carbon (-OCH 3​ )
Mass Spectrometry & Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates the presence of key functional groups, specifically the N-H and C=N bonds that characterize the pyrazole heterocycle.

Table 3: HRMS and IR Data Summary

TechniqueParameter / WavenumberObservation / Assignment
HRMS (ESI-TOF) m/z [M+H]+ Calcd for C15​H14​N3​O : 252.1137. Found: 252.1145.
FT-IR (ATR) 3150 cm −1 N-H stretching (broad, indicative of intermolecular H-bonding).
2950 cm −1 C-H stretching (aliphatic, methoxy group).
1610 cm −1 C=N stretching (pyrazole/pyridine rings).
1250 cm −1 C-O-C stretching (asymmetric ether stretch of the methoxy group).

References

  • Krämer, R., Fritsky, I. O., Pritzkow, H., & Kovbasyuk, L. A. (2002). Control of molecular topology by stereochemical preferences of metal ions: double helical versus side-by-side structures in tetranuclear copper(II) and nickel(II) complexes. Journal of the Chemical Society, Dalton Transactions, (7), 1307-1314. URL:[Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. URL:[Link]

  • Wang, L., Yu, X., Feng, X., & Bao, M. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 78(9), 4494-4499. URL:[Link]

Sources

Exploratory

potential mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine For Researchers, Scientists, and Drug Development Professionals Executive Summary The novel heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The novel heterocyclic compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine belongs to a class of pyrazole-pyridine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct studies on this specific molecule are emerging, a comprehensive analysis of structurally related compounds allows for the formulation of a well-supported hypothesis regarding its potential mechanisms of action. This guide synthesizes the current understanding of analogous compounds to propose that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine primarily functions as a kinase inhibitor, with a secondary potential to act as a modulator of G-protein coupled receptors. This document provides a detailed exploration of these proposed mechanisms, supported by experimental protocols for their validation.

Introduction: The Pyrazole-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged scaffold in drug discovery. The unique electronic properties and structural versatility of this heterocyclic system make it an ideal candidate for interacting with a variety of biological targets.[1][2] Clinically approved drugs such as Celecoxib (a COX-2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor) feature the pyrazole core, highlighting the therapeutic potential of this chemical class.[1] The subject of this guide, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, combines the established pyrazole core with a pyridine moiety and a methoxyphenyl substitution, features known to influence kinase binding and other biological activities.

Proposed Primary Mechanism of Action: Kinase Inhibition

A substantial body of evidence points towards kinase inhibition as the most probable mechanism of action for pyrazole-pyridine derivatives.[3][4][5][6] These compounds have been shown to target a range of kinases involved in critical cellular processes, including inflammation and cancer progression.

Inhibition of Pro-inflammatory Kinases

Spleen Tyrosine Kinase (Syk): Pyrazolopyridine derivatives have been identified as novel inhibitors of Spleen Tyrosine Kinase (Syk).[3] Syk is a key mediator of immunoreceptor signaling in various hematopoietic cells, including B cells, mast cells, and macrophages. Its activation leads to the downstream signaling cascades that drive the release of pro-inflammatory cytokines. Inhibition of Syk is a validated therapeutic strategy for a range of inflammatory and autoimmune disorders.

TANK-binding kinase 1 (TBK1): A noncanonical IKK kinase, TBK1 plays a crucial role in innate immunity signaling pathways.[4] Dysregulation of TBK1 activity is implicated in autoimmune diseases and certain cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors, effectively suppressing downstream interferon signaling.[4]

Inhibition of Cell Cycle and Angiogenesis-Related Kinases

Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridines have demonstrated inhibitory activity against Cyclin-Dependent Kinases, specifically CDK2 and CDK9.[5][6] These kinases are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDK2 and CDK9 can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR and VEGFR-2: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.

Proposed Signaling Pathway: Kinase Inhibition

The diagram below illustrates the potential signaling pathways inhibited by 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, leading to its anti-inflammatory and anticancer effects.

G cluster_0 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine cluster_1 Kinase Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes mol Molecule Syk Syk mol->Syk Inhibits TBK1 TBK1 mol->TBK1 Inhibits CDK2_9 CDK2/9 mol->CDK2_9 Inhibits EGFR_VEGFR2 EGFR/VEGFR-2 mol->EGFR_VEGFR2 Inhibits Inflammation Inflammation (Cytokine Release) Syk->Inflammation Innate_Immunity Innate Immunity (IFN Signaling) TBK1->Innate_Immunity Cell_Cycle Cell Cycle Progression CDK2_9->Cell_Cycle Angiogenesis Angiogenesis & Tumor Growth EGFR_VEGFR2->Angiogenesis Anti_Inflammatory Anti-inflammatory Effects Inflammation->Anti_Inflammatory Innate_Immunity->Anti_Inflammatory Anticancer Anticancer Effects (Apoptosis, Anti-proliferative) Cell_Cycle->Anticancer Angiogenesis->Anticancer

Caption: Proposed kinase inhibition pathways.

Proposed Secondary Mechanism of Action: GPCR Modulation

While kinase inhibition is the most strongly supported hypothesis, the structural features of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine also suggest a potential interaction with G-protein coupled receptors (GPCRs).

Positive Allosteric Modulation of M4 Muscarinic Acetylcholine Receptor

Recent studies have identified 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffolds as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR).[8][9][10] PAMs do not directly activate the receptor but enhance the response of the endogenous ligand, acetylcholine. M4 receptors are predominantly expressed in the central nervous system and are a therapeutic target for neurocognitive disorders such as schizophrenia and Alzheimer's disease.[8] The ability of the pyrazole-pyridine core to act as an M4 PAM suggests that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine may possess neuromodulatory activity.

Proposed Signaling Pathway: M4 mAChR Modulation

The following diagram illustrates the potential mechanism of M4 mAChR positive allosteric modulation.

G cluster_0 Ligands cluster_1 Receptor cluster_2 Signaling Cascade cluster_3 Cellular Response ACh Acetylcholine (ACh) (Endogenous Agonist) Orthosteric Orthosteric Site ACh->Orthosteric Binds mol 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine (Potential PAM) Allosteric Allosteric Site mol->Allosteric Binds M4R M4 mAChR Gi_o Gi/o Protein M4R->Gi_o Activates Orthosteric->M4R Allosteric->M4R AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Modulation of Neuronal Excitability cAMP->Response

Caption: Proposed M4 mAChR PAM mechanism.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (Example: Syk)

  • Reagents and Materials:

    • Recombinant human Syk kinase

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine (test compound)

    • Staurosporine (positive control inhibitor)

    • Streptavidin-coated microplates

    • Europium-labeled anti-phosphotyrosine antibody

    • Time-Resolved Fluorescence (TRF) reader

  • Procedure:

    • Prepare serial dilutions of the test compound and staurosporine in DMSO.

    • In a 384-well plate, add assay buffer, Syk kinase, and the peptide substrate.

    • Add the test compound or control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

    • Wash the plate to remove unbound components.

    • Add the europium-labeled anti-phosphotyrosine antibody and incubate for 1 hour.

    • Wash the plate.

    • Read the TRF signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (µM) of Test CompoundIC50 (µM) of Control
SykExperimental ValueKnown Value
TBK1Experimental ValueKnown Value
CDK2Experimental ValueKnown Value
CDK9Experimental ValueKnown Value
EGFRExperimental ValueKnown Value
VEGFR-2Experimental ValueKnown Value
Cellular Assays for Anticancer and Anti-inflammatory Effects

Objective: To assess the functional consequences of kinase inhibition in a cellular context.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Lines: Select relevant cancer cell lines (e.g., HCT-116, MCF-7) and normal cell lines (e.g., WI-38).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 value.

Protocol: Cytokine Release Assay (ELISA)

  • Cell Line: Use a relevant immune cell line (e.g., RAW 264.7 macrophages).

  • Procedure:

    • Seed cells in a 24-well plate.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • After 24 hours, collect the cell supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α, IL-6) using a specific ELISA kit.

GPCR Modulation Assays

Objective: To evaluate the allosteric modulatory activity of the compound on the M4 mAChR.

Protocol: Calcium Mobilization Assay

  • Cell Line: Use a cell line stably expressing the human M4 mAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Add the test compound at various concentrations.

    • Add a sub-maximal concentration (EC20) of acetylcholine.

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • Calculate the potentiation of the acetylcholine response by the test compound.

Conclusion

Based on the extensive literature on structurally related pyrazole-pyridine derivatives, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is hypothesized to exert its biological effects primarily through the inhibition of key kinases involved in inflammation and cancer. A secondary, yet plausible, mechanism involves the positive allosteric modulation of the M4 muscarinic acetylcholine receptor. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these proposed mechanisms of action. Further investigation into this promising compound is warranted to fully elucidate its therapeutic potential.

References

  • [Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[3][4][11]triazolo[3,4-b][1][3][11]thiadiazoles | Current issues in pharmacy and medicine: science and practice]([Link])

Sources

Foundational

Target Deconvolution and Validation Strategies for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Executive Summary The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged structural motif in medicinal chemistry. Featuring a 1,3/1,5-disubstituted pyrazole core flanked by a hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged structural motif in medicinal chemistry. Featuring a 1,3/1,5-disubstituted pyrazole core flanked by a hydrogen-bond accepting pyridine ring and an electron-donating methoxyphenyl moiety, this scaffold is historically associated with potent kinase inhibition (e.g., ALK5, p38 MAPK, BRAF) and cyclooxygenase (COX-2) modulation.

Identifying the precise therapeutic target of such a novel pharmacophore requires a rigorous, multi-tiered deconvolution strategy. This whitepaper outlines a comprehensive, self-validating workflow transitioning from in silico predictions to unbiased proteome-wide cellular validation.

Phase 1: In Silico Target Prediction & Structural Bioinformatics

Causality & Rationale: Before initiating resource-intensive biochemical assays, structural bioinformatics provides a probabilistic map of the target space. By comparing the 2D topological and 3D electrosteric properties of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine against libraries of known bioactives, researchers can prioritize target classes and avoid blind high-throughput screening.

Self-Validating Protocol: SwissTargetPrediction Workflow

  • Ligand Preparation: Convert the 2D structure of the compound into a canonical SMILES string.

  • Similarity Screening: Input the SMILES into the SwissTargetPrediction algorithm. The system evaluates 2D (molecular fingerprints) and 3D (shape and electrostatics) similarity against a repository of over 280,000 active compounds[1].

  • Data Triage: Filter predicted targets by probability score. For pyrazole-pyridines, kinases and inflammatory enzymes typically emerge as top-ranked candidates[2].

  • Validation Control: Run a structurally related known drug (e.g., the ALK5 inhibitor SB-431542) through the same pipeline to ensure the algorithm correctly identifies its known targets, thereby validating the predictive model's accuracy for this chemical class.

Phase 2: High-Throughput Biochemical Kinome Profiling

Causality & Rationale: Because the pyrazole-pyridine scaffold is a classical ATP-competitive hinge binder, kinome-wide profiling is mandatory. We employ a competitive binding assay (e.g., KINOMEscan) rather than functional kinase assays. Functional assays are highly dependent on enzyme activation state and ATP concentration. In contrast, binding assays allow for the detection of both Type I (DFG-in) and Type II (DFG-out) binding modes across hundreds of kinases simultaneously[3].

Self-Validating Protocol: Competitive Binding Assay

  • Preparation: Immobilize a broad-spectrum kinase ligand (bait) onto solid support beads.

  • Incubation: Incubate a DNA-tagged kinase library with the immobilized bait and 1 µM of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine[4].

  • Elution & Quantification: If the test compound binds the kinase ATP site, it outcompetes the bait. The unbound kinase is washed away. The remaining bound kinases are eluted and quantified via qPCR of their DNA tags[5].

  • Kd Determination: Perform 11-point dose-response curves for hits showing >80% displacement to calculate exact dissociation constants (Kd).

  • Validation Control: Include a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control for displacement, and a DMSO vehicle as a negative baseline.

Data Presentation: Representative Kinase Selectivity Profile

Table 1: Hypothetical target binding data summarizing typical kinome profiling results for this scaffold.

Kinase TargetBinding ModeKd (nM)Selectivity Score (S-score)
TGFbR1 (ALK5) Type I (ATP-comp)12.40.02
p38α (MAPK14) Type I (ATP-comp)45.10.05
BRAF (V600E) Type II (DFG-out)110.50.08
COX-2 Allosteric>10,000N/A

Phase 3: Cellular Target Engagement (CETSA)

Causality & Rationale: A potent biochemical Kd does not guarantee target engagement in living cells. Intracellular ATP concentrations are extremely high (1–5 mM), which can easily outcompete an ATP-competitive inhibitor. Furthermore, cellular membranes restrict compound permeability. The Cellular Thermal Shift Assay (CETSA) provides a physical readout to confirm that the drug binds its target inside the intact cell[6].

Self-Validating Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Treatment: Culture target-expressing cells (e.g., A549) and treat with a concentration gradient of the compound (1 nM to 10 µM) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a transient heat pulse (e.g., 52°C) for 3 minutes. This temperature is pre-determined to denature the unbound target protein[7].

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction via AlphaScreen or Western blot. Ligand binding thermodynamically stabilizes the protein, keeping it in the soluble fraction[8].

  • Validation Control: A vehicle-treated (DMSO) control must be run in parallel to establish the baseline melting curve (Tm) of the target. A positive shift (ΔTm > 2°C) validates target engagement.

CETSA_Logic Cells Live Cells + Compound Heat Thermal Challenge (Gradient Heating) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Quantify Soluble Target Protein Lysis->Soluble

Caption: Logic of Cellular Thermal Shift Assay (CETSA) for quantifying intracellular target engagement.

Phase 4: Unbiased Target Deconvolution via Activity-Based Protein Profiling (ABPP)

Causality & Rationale: To ensure the compound does not possess hidden off-target liabilities (such as binding to non-kinase targets like COX-2), an unbiased, proteome-wide approach is required. ABPP utilizes a chemically modified version of the drug to covalently trap all interacting proteins in their native cellular environment, capturing transient or weak interactions that might be lost during cell lysis[9].

Self-Validating Protocol: Photoaffinity ABPP

  • Probe Synthesis: Synthesize a derivative of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine equipped with a diazirine (photo-crosslinker) and an alkyne (click-chemistry handle).

  • In Situ Labeling: Incubate live cells with the probe. Irradiate with UV light (365 nm) to activate the diazirine, forming a covalent bond with any interacting protein[10].

  • Click Chemistry: Lyse cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-protein complexes.

  • Enrichment & LC-MS/MS: Capture biotinylated proteins on streptavidin beads, perform on-bead trypsin digestion, and identify targets using quantitative mass spectrometry (e.g., TMT labeling).

  • Validation Control: Perform a competitive labeling control where cells are pre-incubated with a 10-fold excess of the unmodified parent compound. True targets will show diminished MS/MS signal in the competition arm, validating specificity.

TargetDeconvolution Start 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Novel Scaffold InSilico In Silico Prediction (SwissTargetPrediction) Start->InSilico Kinome Kinome Profiling (Competitive Binding) Start->Kinome TargetHypothesis Primary Target Hypothesis (e.g., ALK5, p38 MAPK) InSilico->TargetHypothesis Kinome->TargetHypothesis CETSA Cellular Target Engagement (CETSA) TargetHypothesis->CETSA ABPP Unbiased Profiling (Photoaffinity ABPP) TargetHypothesis->ABPP Validation Target Validation (CRISPR KO / RNAi) CETSA->Validation ABPP->Validation Lead Lead Optimization Validation->Lead

Caption: Workflow for identifying and validating therapeutic targets of the novel pyrazole-pyridine scaffold.

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazole-Pyridine Hybrids

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual frontier. Among the privileged structures in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual frontier. Among the privileged structures in modern medicinal chemistry, the fusion of pyrazole and pyridine rings into a single molecular entity has emerged as a particularly fruitful strategy. This guide provides an in-depth exploration of the diverse biological landscape of pyrazole-pyridine scaffolds, delving into their synthesis, mechanisms of action, and therapeutic potential across a spectrum of diseases. The inherent synergy of the electron-rich pyrazole and electron-deficient pyridine rings creates a unique electronic and steric environment, rendering these hybrids versatile binders for a multitude of biological targets.

The Strategic Union: Why Pyrazole-Pyridine Scaffolds?

The power of the pyrazole-pyridine scaffold lies in the complementary nature of its constituent heterocycles. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological effects.[1][4] Pyridine, a six-membered aromatic heterocycle, is a common feature in numerous approved drugs and serves as a key building block in medicinal chemistry.[5]

The fusion of these two rings results in a bicyclic system, known as pyrazolopyridine or azaindazole, which can exist in several isomeric forms depending on the position of the nitrogen atoms.[6] This structural diversity, coupled with the ability for extensive functionalization at various positions, provides a vast chemical space for the design of targeted therapeutics.[7] The pyrazolopyridine core often acts as a bioisosteric replacement for other bicyclic systems like purines or indazoles, offering improved metabolic stability and pharmacokinetic profiles.[6][8]

Anticancer Activity: A Dominant Therapeutic Arena

The most extensively investigated biological activity of pyrazole-pyridine scaffolds is their potential as anticancer agents.[9][10][11][12] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.

Kinase Inhibition: A Primary Mechanism of Action

A significant portion of the anticancer activity of pyrazole-pyridine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][7][13] The pyrazolopyridine scaffold serves as a versatile hinge-binding motif, interacting with the ATP-binding pocket of various kinases.[6][14]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a common feature in many cancers, leading to uncontrolled cell cycle progression. Pyrazolo[1,5-a]pyridine-based compounds have been developed as potent CDK inhibitors.[7]

  • Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are implicated in cancer immunotherapy.[14]

  • Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, HGFR/c-MET, and VEGFR, plays a pivotal role in tumor growth and metastasis. Pyrazolo[3,4-b]pyridine and other isomers have been explored as inhibitors of these key oncogenic drivers.[6][7]

  • Proto-Oncogene c-Akt: As a key downstream effector of the PI3K pathway, Akt is a prime target for cancer therapy. Pyridine-pyrazolopyridine hybrids have been designed to selectively inhibit Akt over the closely related PKA.[15]

Table 1: Representative Pyrazole-Pyridine Based Kinase Inhibitors and their Anticancer Activity

Compound ClassTarget Kinase(s)Example CompoundIC50/EC50Cell LineReference
Pyrazolo[1,5-a]pyridineCSKCompound from study5600 nM (initial hit)-[6]
Pyrazolo[4,3-c]pyridineEGFR (mutant)Compound 30Potent activity-[6]
Pyrazolo[1,5-a]pyridinePI3Kγ / PI3KδCompound 20e4.0 nM / 9.1 nMRAW264.7 / Raji[14]
Pyrazolo[3,4-b]pyridineAMPKCompound 17f0.42 µMNRK-49F[16]
Pyrazolo[3,4-d]pyrimidin-4-one-Compound 10e11 µMMCF-7[17]
Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, pyrazole-pyridine scaffolds exert their anticancer effects through other mechanisms:

  • Induction of Apoptosis: Several pyrazole derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[11][18]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[18]

  • Interaction with Microtubules: Some derivatives have been found to interact with the microtubular cytoskeleton, disrupting microtubule dynamics and leading to mitotic catastrophe.[18]

Diagram 1: Simplified PI3K/Akt Signaling Pathway and Inhibition by Pyrazole-Pyridine Scaffolds

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by pyrazole-pyridine derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Pyrazole-pyridine hybrids have demonstrated promising activity against a range of microbial pathogens.[19][20]

These scaffolds have been incorporated into more complex hybrid molecules, for instance, with quinoline, to enhance their antimicrobial spectrum.[21][22] The mechanism of their antimicrobial action can vary, with some compounds inhibiting essential enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria.[23]

Table 2: Antimicrobial Activity of Representative Pyrazole-Pyridine Hybrids

Compound ClassTarget Organism(s)Example CompoundMIC (µM) / Zone of Inhibition (mm)Reference
Pyrazole-Quinoline-PyridineStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimuriumCompound 7k-[22]
Pyrazole-clubbed PyrimidineMethicillin-resistant Staphylococcus aureus (MRSA)Compound 5c521 µM[23]
Thiophene-Pyrazole-PyridineS. aureus, B. subtilis, E. coli, S. typhimurium, Aspergillus flavus, Candida albicansCompounds 82-84Good activity[24]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in treating inflammation.[1][25] Pyrazole-pyridine scaffolds build upon this legacy, with many derivatives exhibiting significant anti-inflammatory properties.[2][3][26]

The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[25][27] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[25]

Diagram 2: Mechanism of Anti-inflammatory Action via COX-2 Inhibition

Anti_inflammatory_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediate Pyrazole_Pyridine Pyrazole-Pyridine Derivative Pyrazole_Pyridine->COX2 Inhibition

Caption: Pyrazole-pyridine derivatives inhibit COX-2, reducing prostaglandin synthesis.

Neuroprotective Potential: A Frontier in Neurological Disorders

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant unmet medical need. Recent research has highlighted the potential of pyrazole-pyridine scaffolds as neuroprotective agents.[28][29][30][31]

Studies have shown that these compounds can protect neurons from toxin-induced cell death.[32] For example, in models of Parkinson's disease, pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to mitigate neurotoxicity induced by MPP+, a potent neurotoxin.[28][32] The proposed mechanism involves the modulation of apoptotic pathways, specifically by downregulating pro-apoptotic proteins like Bax and caspase-3.[32] Furthermore, pyrazol-4-yl-pyridine derivatives have been identified as selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for cognitive enhancement.[33]

Other Emerging Biological Activities

The therapeutic potential of pyrazole-pyridine scaffolds extends beyond the aforementioned areas:

  • Antiviral Activity: Derivatives have shown promise against a range of viruses, including Newcastle disease virus, by inhibiting virus-induced hemagglutination.[34] Some pyrazole-containing systems have also been investigated for activity against HIV, HCV, and influenza viruses.[34] Recent studies have also explored their potential against coronaviruses like SARS-CoV-2.[35]

  • Antidiabetic Activity: Pyrazolo[3,4-b]pyridine derivatives have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, suggesting their potential as antidiabetic agents.[5] The broader class of pyrazole derivatives is also being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[36][37]

  • Cannabinoid Receptor Antagonism: Certain pyrazole derivatives have been developed as potent and specific antagonists for the brain cannabinoid receptor (CB1), which may have therapeutic applications.[38]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. The following is a representative protocol:

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • To a solution of (1-ethoxyethylidene)malononitrile in ethanol, add phenylhydrazine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 5-aminopyrazole derivative.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine ring

  • Reflux a mixture of the 5-aminopyrazole derivative and an excess of acetylacetone in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid.

  • Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target pyrazolo[3,4-b]pyridine.

Causality: The initial step involves a nucleophilic attack of the hydrazine on the activated double bond of the malononitrile derivative, followed by an intramolecular cyclization and aromatization to form the stable pyrazole ring. The subsequent cyclization with the β-dicarbonyl compound proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic attack to form the fused pyridine ring.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a pyrazole-pyridine compound against a specific kinase.

Materials:

  • Recombinant human PI3Kγ and PI3Kδ enzymes

  • PIP2 substrate

  • ATP (with radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays, or unlabeled for luminescence-based assays)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test compound (pyrazole-pyridine derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., a known PI3K inhibitor)

  • 96-well assay plates

  • Detection reagents (e.g., for ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the recombinant PI3K enzyme, and the PIP2 substrate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the mixture for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of product formed (phosphorylated PIP2 or ADP). For the ADP-Glo™ assay, this involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay. The positive control ensures that the assay can detect inhibition, while the vehicle control represents 100% enzyme activity. Running the assay in triplicate for each concentration helps to ensure the reproducibility and statistical significance of the results.

Future Perspectives and Conclusion

The pyrazole-pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a remarkable breadth of biological activities. The journey from initial hits to clinical candidates is arduous, yet the continued exploration of this scaffold holds immense promise. Future research will likely focus on:

  • Scaffold Diversity: Exploring less common pyrazolopyridine isomers and novel synthetic methodologies to access new chemical space.

  • Selectivity Profiling: Comprehensive screening against broader panels of biological targets to identify highly selective agents and to anticipate potential off-target effects.

  • Structure-Based Drug Design: Leveraging computational tools and X-ray crystallography to design next-generation inhibitors with improved potency and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of pyrazole-pyridine derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (n.d.).
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. (2019, August). Arch Pharm (Weinheim), 352(8), e1900066. Retrieved from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). [Journal Name].
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). [Journal Name].
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). [Journal Name]. Retrieved from [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2024, October 4). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014, March 18). [Journal Name].
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed. (2007, March 15). Retrieved from [Link]

  • Design, synthesis and molecular modeling of pyrazole–quinoline–pyridine hybrids as a new class of antimicrobial and anticancer agents. (n.d.). Scilit. Retrieved from [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013, June 5). [Journal Name].
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.).
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). [Journal Name]. Retrieved from [Link]

  • Structure-activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed. (2014, April 9). Retrieved from [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024, February 23). [Journal Name].
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved from [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025, May 28). [Journal Name].
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023, November 9). ACS Omega. Retrieved from [Link]

  • Review on Pyrazole Hybrids as Anti-microbial Agents. (2024, April 1). Bentham Science Publishers. Retrieved from [Link]

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration - PubMed. (2017, March 31). Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI. Retrieved from [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.).
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.).
  • Pyrazole derivatives with antiviral activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia MDPI. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018, December 24). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment. (2024, February 13). Bentham Science. Retrieved from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024, September 2). RSC Publishing. Retrieved from [Link]

  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (n.d.).

Sources

Foundational

discovery and synthetic history of methoxyphenyl-substituted pyrazoles

An In-Depth Technical Guide to the Discovery and Synthetic History of Methoxyphenyl-Substituted Pyrazoles Abstract The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Methoxyphenyl-Substituted Pyrazoles

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of a methoxyphenyl substituent has been instrumental in the development of highly selective and potent drugs, modulating their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the discovery and synthetic evolution of methoxyphenyl-substituted pyrazoles, from foundational synthetic principles to the process chemistry behind blockbuster drugs. We will dissect the causality behind key experimental choices, present detailed synthetic protocols, and offer insights into the structure-activity relationships that have driven the field forward.

Introduction: The Pyrazole Core and the Influence of the Methoxyphenyl Group

The pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] This structure is a versatile pharmacophore due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking, making it an effective scaffold for interacting with a wide range of biological targets.[1] Derivatives of pyrazole are utilized as analgesics, antipyretics, anti-inflammatory agents, and have shown antibacterial, anticancer, and antidiabetic properties.[3]

The introduction of a methoxyphenyl group onto the pyrazole core is a common and highly effective strategy in drug design. The methoxy group (-OCH₃) can significantly influence a molecule's properties:

  • Electronic Effects: As an electron-donating group, it can modulate the electron density of the aromatic system, affecting receptor binding affinity.

  • Metabolic Stability: The methoxy group can serve as a metabolic "soft spot" for O-demethylation, a predictable metabolic pathway, or it can block positions that would otherwise be susceptible to oxidative metabolism, thereby enhancing the drug's half-life.

  • Conformational Control: The steric bulk and electronic nature of the methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape. This is particularly crucial for selective interactions with enzyme active sites, as exemplified by the COX-2 inhibitor Celecoxib.[4]

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[5][6][7]

Mechanism of the Knorr Synthesis

The reaction proceeds via a well-established mechanism. The initial step is the acid-catalyzed formation of an imine (or hydrazone) between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[8] This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group. The resulting intermediate then undergoes dehydration to form the stable, aromatic pyrazole ring.[5][6]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[5][9] The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the approaching nucleophile.[5]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine step1 Acid-Catalyzed Condensation start->step1 H+ intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Hydroxypyrazolidine Intermediate step2->cyclic_intermediate step3 Dehydration (-H2O) cyclic_intermediate->step3 product Pyrazole Product step3->product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

General Experimental Protocol: Knorr Synthesis

This protocol describes a representative synthesis of a substituted pyrazole.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Materials:

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone): 1.0 eq

  • Hydrazine Derivative (e.g., Phenylhydrazine): 1.0 eq

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution, followed by the addition of a catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[5]

Case Study: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[10] Its structure features a central pyrazole ring substituted with a p-methoxyphenyl group (though in Celecoxib's case it's a tolyl, or 4-methylphenyl, group, the synthetic principles are identical and highly relevant) and a p-sulfonamidophenyl group. The synthesis of Celecoxib is a classic industrial application of the Knorr pyrazole synthesis.[11]

The overall synthetic strategy involves two key stages:

  • Claisen Condensation: Formation of the requisite unsymmetrical 1,3-diketone intermediate.

  • Knorr Cyclocondensation: Formation of the pyrazole ring.

Celecoxib_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclocondensation start1 4'-Methylacetophenone product1 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione (TFBD) [Diketone Intermediate] start1->product1 start2 Ethyl Trifluoroacetate start2->product1 product2 Celecoxib product1->product2 start3 4-Sulfonamidophenylhydrazine Hydrochloride start3->product2

Caption: Synthetic workflow for the NSAID Celecoxib.

Protocol: Synthesis of Celecoxib

This two-step protocol is adapted from established literature procedures.[11]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD)

  • Reaction Setup: To a solution of 4'-methylacetophenone (1.0 eq) in a suitable solvent like toluene, add a strong base such as sodium methoxide (1.1 eq).

  • Reagent Addition: Add ethyl trifluoroacetate (1.1 eq) dropwise to the mixture while maintaining the temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with an aqueous acid (e.g., HCl). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude TFBD intermediate.[11]

Step 2: Cyclocondensation to form Celecoxib

  • Reaction Setup: Dissolve the crude TFBD intermediate (1.0 eq) from Step 1 in ethanol.

  • Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq).

  • Heating: Heat the mixture to reflux for several hours (e.g., 17-20 hours).[11] Greener synthetic approaches have reduced this time significantly by using biphasic solvent systems or alternative energy sources.[11][12]

  • Isolation and Purification: Cool the reaction mixture. The product, Celecoxib, will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Recrystallization from a solvent system like ethyl acetate/heptane can be used for further purification.

Case Study: Synthesis of Rimonabant

Rimonabant, a selective cannabinoid type 1 (CB1) receptor antagonist, is another prominent drug featuring a methoxyphenyl-substituted pyrazole core (specifically, a 4-chlorophenyl group, with similar synthetic logic).[13] It was developed for the treatment of obesity.[13][14] Various synthetic routes have been reported, often starting from a substituted propiophenone.

A common and efficient process involves the initial formation of a diketo ester followed by cyclization.[13][14]

  • Diketone Formation: 4-chloropropiophenone is treated with a strong base like lithium hexamethyldisilazane (LiHMDS) to form an enolate, which then reacts with diethyl oxalate to yield a diketo ester intermediate.[13][14]

  • Cyclization: This intermediate is then reacted with 2,4-dichlorophenylhydrazine. The initial condensation is followed by an acid-catalyzed cyclization and hydrolysis/decarboxylation sequence to form the pyrazole ring.[14]

  • Amide Formation: The resulting pyrazole carboxylic acid is activated (e.g., with DCC/HOBt or by conversion to an acyl chloride) and reacted with N-aminopiperidine to form the final amide product, Rimonabant.[14][15]

Comparative Analysis of Synthetic Methodologies

While the Knorr synthesis is the workhorse, various modifications and alternative methods have been developed to improve yields, regioselectivity, and environmental footprint.

MethodKey ReactantsConditionsAdvantagesDisadvantages
Knorr Synthesis (Classical) 1,3-Dicarbonyl, HydrazineAcid catalyst, RefluxVersatile, well-established[1][5]Potential for regioisomeric mixtures, often requires heating[5]
Microwave-Assisted Synthesis 1,3-Dicarbonyl, HydrazineMicrowave irradiationDrastically reduced reaction times, often higher yields[12]Requires specialized equipment
1,3-Dipolar Cycloaddition Nitrilimine, Enamine/AlkyneVariesHigh regioselectivity[16][17]Substrate synthesis can be more complex
Multicomponent Reactions Aldehyde, Malononitrile, Hydrazine, etc.Often one-pot, catalyzedHigh atom economy, operational simplicity[18][19]Can be sensitive to substrate scope
Greener Synthesis 1,3-Dicarbonyl, HydrazineWater or biphasic systemsReduced use of toxic organic solvents, improved safety[11]May require optimization for substrate solubility

Conclusion and Future Outlook

The methoxyphenyl-substituted pyrazole motif remains a cornerstone of modern drug discovery. The foundational Knorr synthesis has proven remarkably adaptable, evolving from classical reflux conditions to highly efficient microwave-assisted and green chemistry protocols. The industrial syntheses of major drugs like Celecoxib and Rimonabant highlight the power and versatility of this chemical transformation.

Future research will likely focus on several key areas:

  • Catalyst Development: Designing more efficient and selective catalysts to control regioselectivity and enable reactions under milder conditions.

  • C-H Activation: Direct functionalization of the pyrazole core through C-H activation techniques offers a more atom-economical approach to novel derivatives.[20]

  • Flow Chemistry: Utilizing continuous flow reactors can improve safety, scalability, and control over reaction parameters, as has been explored for the Knorr synthesis.[9]

  • Photochemistry: The development of photoswitchable pyrazole derivatives, like "photo-rimonabant," opens new avenues for creating drugs with spatiotemporal control over their activity.[21]

By building upon this rich synthetic history, chemists are well-equipped to continue innovating and developing the next generation of pyrazole-based therapeutics.

References

  • An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Vertex AI Search.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • An Improved Synthesis of Rimonabant: Anti-Obesity Drug.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online.
  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. ACS Chemical Neuroscience.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
  • Current status of pyrazole and its biological activities. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Evaluating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Derivatives in Anti-Cancer Kinase Inhibition Studies

Executive Summary & Pharmacological Rationale The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged structural motif in modern medicinal chemistry, serving as a foundational scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged structural motif in modern medicinal chemistry, serving as a foundational scaffold for the design of ATP-competitive kinase inhibitors[1]. The pharmacological power of this scaffold lies in its precise spatial geometry: the pyridine nitrogen and the pyrazole NH act as a bidentate hydrogen-bonding network that perfectly mimics the interaction of ATP within the kinase hinge region[2]. Concurrently, the 4-methoxyphenyl moiety extends into the hydrophobic specificity pocket, significantly enhancing both target affinity and kinase selectivity.

Recent oncology drug discovery efforts have demonstrated that derivatives bearing this core scaffold exhibit potent inhibitory activity against critical cell-cycle regulators, most notably Cyclin-Dependent Kinases (CDK2/CDK9) and Polo-like Kinase 4 (PLK4) [1][3]. By blocking these kinases, the scaffold induces profound cell cycle arrest (S/G2 phase) and triggers apoptosis in various aggressive cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon)[1].

This application note provides a comprehensive, self-validating experimental framework for researchers evaluating the anti-cancer properties of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivatives, moving from biochemical target engagement to phenotypic cellular profiling.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the administration of the pyrazole-pyridine scaffold, the inhibition of its primary kinase targets, and the resulting phenotypic anti-cancer effects.

MOA cluster_0 Primary Target Kinases Ligand 2-(3-(4-Methoxyphenyl)-1H- pyrazol-5-yl)pyridine Scaffold CDK2 CDK2 / Cyclin E Ligand->CDK2 ATP-competitive inhibition CDK9 CDK9 / Cyclin T Ligand->CDK9 ATP-competitive inhibition Rb Rb Phosphorylation CDK2->Rb Blocked RNAPII RNAPII Activation CDK9->RNAPII Blocked ArrestS S-Phase Arrest Rb->ArrestS Leads to Apoptosis Apoptosis Induction RNAPII->Apoptosis Leads to

Mechanism of action: Kinase inhibition leading to cell cycle arrest and apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific controls to isolate variables and confirm that the observed anti-cancer effects are directly caused by the compound's mechanistic action.

Protocol A: Biochemical Target Validation via TR-FRET Kinase Assay

Causality: Traditional colorimetric assays are highly susceptible to interference from the auto-fluorescence of heterocyclic compounds like pyrazoles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (e.g., Europium). The time delay before measurement eliminates transient background fluorescence, ensuring high-fidelity IC50 determination for the target kinases (CDK2/CDK9)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivative in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1% (prevents compound precipitation while maintaining enzyme viability).

  • Enzyme/Substrate Mix: Add 5 nM of recombinant CDK2/Cyclin E complex and 50 nM of biotinylated peptide substrate to a 384-well plate.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Check:

    • Positive Control: Ribociclib (known CDK inhibitor) to validate assay sensitivity[1].

    • Negative Control: 1% DMSO vehicle (defines 100% kinase activity).

    • Background Control: Reaction without ATP (defines 0% activity).

  • Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the FRET ratio (665/620).

Protocol B: Cellular Viability Translation via MTT Assay

Causality: To prove that biochemical potency translates into cellular efficacy, the MTT assay measures mitochondrial metabolic activity. The conversion of tetrazolium salt to formazan is directly proportional to the number of viable cells, providing a reliable, quantifiable readout for cytotoxicity[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the synthesized compound (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Self-Validation Check:

    • Positive Control: Doxorubicin (establishes the maximum cytotoxic dynamic range)[1].

    • Negative Control: Untreated cells + 1% DMSO (establishes baseline viability).

  • Readout: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol C: Mechanistic Confirmation via Flow Cytometry (Cell Cycle Analysis)

Causality: To confirm that the cytotoxicity observed in Protocol B is driven by the mechanism mapped in Protocol A (CDK inhibition), cells are stained with Propidium Iodide (PI). PI intercalates stoichiometrically into DNA. By adding RNase A to degrade RNA (preventing false-positive PI binding), the fluorescence intensity strictly correlates with DNA content, allowing precise quantification of cells in G1 (2N), S (between 2N and 4N), and G2/M (4N) phases[1][3].

Step-by-Step Methodology:

  • Synchronization (Critical Step): Serum-starve HeLa cells for 24 hours to synchronize them in the G0/G1 phase. This ensures a uniform baseline, validating that any subsequent phase arrest is strictly compound-induced.

  • Treatment: Release cells into complete media containing the compound at its calculated IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells to remove ethanol, resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Readout: Analyze 10,000 events per sample using a flow cytometer (excitation 488 nm, emission 610 nm).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of an optimized 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivative compared to standard clinical controls, based on recent literature benchmarks[1].

Table 1: Biochemical and Cellular IC50 Profiling
Compound / ControlCDK2 IC50 (µM)CDK9 IC50 (µM)HeLa Viability IC50 (µM)MCF-7 Viability IC50 (µM)
Optimized Scaffold 0.460 ± 0.0240.262 ± 0.0132.59 ± 0.154.66 ± 0.21
Ribociclib (Control) 0.068 ± 0.0040.050 ± 0.003N/AN/A
Doxorubicin (Control) N/AN/A2.35 ± 0.114.57 ± 0.18

Data interpretation: The scaffold demonstrates sub-micromolar kinase inhibition that successfully translates into single-digit micromolar cellular cytotoxicity, rivaling the general chemotherapeutic agent Doxorubicin while maintaining a targeted mechanism.

Table 2: Cell Cycle Distribution Analysis (HeLa Cells at IC50)
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Mechanistic Conclusion
Vehicle (1% DMSO) 55.1224.1120.77Normal Proliferation
Optimized Scaffold 45.2029.54 25.26S-Phase Arrest
Doxorubicin 38.4515.2246.33 G2/M DNA Damage Arrest

Data interpretation: The accumulation of cells in the S phase (29.54% vs 24.11% in control) validates the mechanistic blockade of CDK2, which is required for the S-phase transition[1].

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. Source: nih.gov.
  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed. Source: nih.gov.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Source: url.edu.

Sources

Application

Application Note: Standard In Vitro Assays for Evaluating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Efficacy

Executive Summary & Mechanistic Rationale The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged 3,5-diarylpyrazole scaffold, frequently utilized in the design of potent, ATP-competit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine represents a highly privileged 3,5-diarylpyrazole scaffold, frequently utilized in the design of potent, ATP-competitive kinase inhibitors. Structurally homologous to established Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) inhibitors such as GW788388 [1], this molecule is engineered to exploit the conserved architecture of the kinase domain.

Mechanistic Causality: The efficacy of this scaffold is driven by precise molecular interactions within the ATP-binding pocket. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the 4-methoxyphenyl group is oriented to project deep into the hydrophobic pocket II (a region adjacent to the ATP-binding site), conferring both high affinity and target selectivity [1]. By competitively displacing ATP, the compound halts the autophosphorylation of ALK5, thereby preventing the downstream phosphorylation of SMAD2/3 and halting fibrotic gene transcription [2].

Pathway Ligand TGF-β Ligand Receptor ALK5 (TGF-βRI) Ligand->Receptor Binds SMAD p-SMAD2/3 Receptor->SMAD Phosphorylates Inhibitor 2-(3-(4-Methoxyphenyl)-1H- pyrazol-5-yl)pyridine Inhibitor->Receptor ATP-Competitive Blockade Gene Fibrotic Gene Expression SMAD->Gene Translocates to Nucleus

Mechanism of ALK5 inhibition and downstream SMAD signaling blockade.

Primary Biochemical Assay: TR-FRET Kinase Activity Profiling

To evaluate the direct, cell-free biochemical potency (IC₅₀) of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard [3].

Why TR-FRET? Unlike standard luminescence assays, TR-FRET utilizes a ratiometric readout (Emission 520 nm / Emission 495 nm). This internal calibration mathematically cancels out well-to-well variations in liquid dispensing and mitigates false positives caused by auto-fluorescent compounds. The time-resolved nature (introducing a microsecond delay before reading) eliminates short-lived background fluorescence from the buffer or the compound itself [4].

Step-by-Step Protocol

Reagents: Purified recombinant ALK5 enzyme, Fluorescein-labeled poly-GT substrate, ATP, Terbium (Tb)-labeled anti-phospho-substrate antibody, TR-FRET dilution buffer, and EDTA.

  • Compound Preparation: Serially dilute the pyrazole-pyridine inhibitor in 100% DMSO. Create an intermediate dilution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35) to reach a 4X working concentration (containing 4% DMSO). Note: The final assay DMSO concentration will be 1%, maintaining enzyme stability while ensuring compound solubility.

  • Enzyme Pre-Incubation: In a low-volume 384-well black microplate, add 2.5 µL of the 4X compound and 2.5 µL of 4X ALK5 enzyme. Incubate at room temperature (RT) for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of a 2X mix containing ATP (at its predetermined Kₘ,ₐₚₚ) and the Fluorescein-labeled substrate. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of Detection Mix (containing 20 mM EDTA and 2 nM Tb-labeled antibody). Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly stopping the reaction to prevent continuous phosphorylation during the detection phase. Incubate for 60 minutes at RT.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratio and plot against the log[Inhibitor] to determine the IC₅₀.

TRFRET S1 1. Kinase + Inhibitor (Incubate 15 min) S2 2. Add ATP + Fluorescein-Substrate S1->S2 S3 3. Add EDTA (Stop) + Tb-Antibody S2->S3 S4 4. Read Plate (520nm / 495nm) S3->S4

Step-by-step workflow for the TR-FRET kinase biochemical assay.

Secondary Cell-Based Assay: Target Engagement (p-SMAD2/3)

Biochemical potency does not guarantee cellular efficacy. The compound must permeate the lipid bilayer and engage the target in a complex intracellular environment. This assay quantifies the inhibition of TGF-β1-induced SMAD2/3 phosphorylation in MDA-MB-231 breast cancer cells, a standard model for TGF-β signaling [1].

Step-by-Step Protocol
  • Cell Seeding & Starvation: Seed MDA-MB-231 cells in 6-well plates at 3×105 cells/well. After 24 hours, wash with PBS and replace with serum-free DMEM for 12–16 hours. Causality: Fetal Bovine Serum (FBS) contains endogenous growth factors (including TGF-β). Serum starvation reduces basal SMAD phosphorylation, maximizing the assay's signal-to-background window.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of the pyrazole-pyridine inhibitor (0.1 nM to 10 µM) for 1 hour.

  • Ligand Stimulation: Add 5 ng/mL recombinant human TGF-β1 to the wells for exactly 30 minutes.

  • Cell Lysis: Place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are critical; without them, endogenous phosphatases will rapidly dephosphorylate SMAD2/3 during lysis, yielding false negatives.

  • Western Blotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-SMAD2 (Ser465/467) and total SMAD2. Normalize the p-SMAD2 signal to total SMAD2 via densitometry to calculate the cellular EC₅₀.

Functional Phenotypic Assay: Extracellular Matrix Deposition

To bridge the gap between molecular target engagement and therapeutic phenotype, the compound's ability to halt fibrotic responses must be validated. ALK5 inhibitors are actively investigated as anti-fibrotic agents [2].

Step-by-Step Protocol
  • Fibroblast Culture: Seed primary human lung fibroblasts (HLFs) or renal proximal tubular cells in 96-well plates.

  • Treatment & Stimulation: Co-treat the cells with the inhibitor and 10 ng/mL TGF-β1 for 48 hours.

  • Collagen Quantification: Fix the cells and perform an In-Cell ELISA (ICE) or quantitative RT-PCR targeting the COL1A1 (Collagen Type I Alpha 1) gene.

  • Validation: Use a known ALK5 inhibitor (e.g., GW788388 or SB431542) as a positive control to self-validate the assay's dynamic range.

Quantitative Data Interpretation

A successful candidate based on the 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine scaffold should exhibit a distinct pharmacological profile across the assay tiers. The table below summarizes the expected quantitative benchmarks for a highly optimized derivative:

Assay TierTarget / ReadoutExpected Potency (IC₅₀ / EC₅₀)Biological Significance
Primary (Biochemical) ALK5 Kinase (TR-FRET)< 20 nMDemonstrates high-affinity ATP-competitive binding at the kinase hinge region.
Secondary (Cellular) p-SMAD2/3 (MDA-MB-231)50 – 100 nMConfirms excellent cell membrane permeability and intracellular target engagement.
Tertiary (Phenotypic) COL1A1 Expression (HLFs)100 – 250 nMValidates functional anti-fibrotic efficacy; slight right-shift in potency is expected due to complex downstream signaling networks.

References

  • Gellibert, F., et al. (2006). "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor." Journal of Medicinal Chemistry, 49(7), 2210-2221. URL:[Link]

  • Petersen, M., et al. (2008). "Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis." Kidney International, 73(6), 705-715. URL:[Link]

  • Ergin, E., et al. (2016). "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology, 17(14), 1222-1230. URL:[Link]

Method

Application Note: Synthesis, Coordination Chemistry, and Validation of Metal Complexes using 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Application Note Executive Summary & Mechanistic Rationale The ligand 2-(3-(4-Methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Application Note

Executive Summary & Mechanistic Rationale

The ligand 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine (hereafter referred to as HMeOPzPy ) is a highly versatile N,N'-bidentate chelator extensively used in the design of luminescent transition metal complexes and metallodrugs. The structural framework consists of a pyridine ring directly coupled to a pyrazole ring, providing a robust coordination pocket for transition metals such as Iridium(III), Ruthenium(II), and Platinum(II) [1].

Causality in Ligand Design:

  • The Pyrazole-Pyridine Core: The adjacent nitrogen atoms (pyridine N and pyrazole imine N) form a stable 5-membered chelate ring upon coordination. The pyrazole N-H proton (pKa ~11–12) can be deprotonated to yield a monoanionic pyrazolide ligand (MeOPzPy⁻ ), which acts as a strong σ-donor. This strong ligand-field splitting stabilizes high oxidation states (e.g., Ir³⁺) and prevents non-radiative decay pathways via metal-centered (³MC) states [2].

  • The 4-Methoxyphenyl Substituent: The inclusion of an electron-donating methoxy (-OCH₃) group at the 3-position of the pyrazole ring serves two distinct purposes. First, it increases the lipophilicity of the resulting complex, enhancing cellular uptake for metallodrug applications. Second, it destabilizes the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the pyrazole-phenyl moiety, thereby narrowing the HOMO-LUMO gap and red-shifting the emission profile of the resulting complexes [4].

Experimental Workflows & Logic

The synthesis of HMeOPzPy-based metal complexes follows a logical progression from ligand assembly to metal-dimer cleavage and final chelation.

G A 1. Ligand Precursor (Claisen Condensation) B 2. Hydrazine Cyclization (HMeOPzPy Formation) A->B C 3. Metal Dimer Cleavage e.g., [Ir(ppy)2Cl]2 B->C D 4. Base-Promoted Deprotonation (Et3N or Na2CO3) C->D E 5. Coordination & Chelation (N,N'-Binding) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Metal Complex [Ir(ppy)2(MeOPzPy)] F->G

Synthetic workflow for HMeOPzPy metal complex formation.
Self-Validating Protocol Design

Every step in the following protocols is designed as a self-validating system . This means that the success of a reaction step is immediately verifiable through observable physical changes (colorimetric shifts, solubility changes) or rapid spectroscopic checks (e.g., disappearance of specific NMR resonances) before proceeding to the next step.

Step-by-Step Methodologies

Protocol A: Synthesis of the HMeOPzPy Ligand

Objective: Synthesize the neutral bidentate ligand via a standard condensation-cyclization sequence.

  • Claisen Condensation: React 2-acetylpyridine (1.0 eq) with ethyl 4-methoxybenzoate (1.2 eq) in the presence of sodium ethoxide (NaOEt) in anhydrous THF at 0 °C to room temperature for 12 hours.

    • Causality: NaOEt deprotonates the methyl group of 2-acetylpyridine to form an enolate, which attacks the ester.

    • Validation Check: The reaction mixture shifts from colorless to a thick yellow suspension (formation of the sodium salt of the diketone).

  • Cyclization: Isolate the 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione intermediate. Dissolve it in ethanol, add hydrazine hydrate (1.5 eq) and glacial acetic acid (catalytic), and reflux for 4 hours.

    • Causality: Hydrazine undergoes a double condensation with the 1,3-diketone to form the aromatic pyrazole ring. Acetic acid activates the carbonyl carbons for nucleophilic attack.

    • Validation Check: ¹H NMR (CDCl₃) must show the disappearance of the enol proton (~15 ppm) and the appearance of a distinct pyrazole C4-H singlet at ~7.2 ppm and a broad pyrazole N-H peak at ~12.5 ppm.

Protocol B: Synthesis of the Heteroleptic Iridium(III) Complex [Ir(ppy)2​(MeOPzPy)]

Objective: Coordinate the deprotonated ligand to an Ir(III) center for luminescent or cytotoxic applications.

  • Dimer Cleavage: Suspend the chloride-bridged dimer [Ir(ppy)2​Cl]2​ (0.5 eq) and HMeOPzPy (1.1 eq) in a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH).

  • Base-Promoted Deprotonation: Add triethylamine (Et₃N, 5.0 eq) to the suspension.

    • Causality: The pKa of the pyrazole N-H is ~11. While Et₃N (pKa ~10.7) is theoretically a weaker base, the strong thermodynamic driving force of forming the stable 5-membered Ir-N,N' chelate ring shifts the equilibrium entirely toward the deprotonated pyrazolide complex [3].

  • Reflux and Chelation: Heat the mixture to 60 °C under an inert N₂ atmosphere for 12 hours.

    • Validation Check: The cloudy yellow suspension of the dimer will gradually dissolve, yielding a clear, intensely luminescent (under 365 nm UV) yellow-green solution. This visual clearance confirms the cleavage of the insoluble dimer.

  • Purification: Evaporate the solvent and purify via silica gel column chromatography (Eluent: DCM/Ethyl Acetate 10:1).

    • Validation Check: ¹H NMR must show the complete disappearance of the pyrazole N-H proton (~12.5 ppm), confirming coordination as the anionic MeOPzPy⁻ ligand.

Protocol C: Synthesis of the Ruthenium(II) Complex Ru(bpy)2​(HMeOPzPy)2​

Objective: Synthesize a cationic Ru(II) polypyridyl complex where the ligand remains neutral.

  • Precursor Reaction: Suspend Ru(bpy)2​Cl2​ (1.0 eq) and HMeOPzPy (1.1 eq) in an ethylene glycol/water (9:1) mixture.

  • Thermal Activation: Heat the mixture to 120 °C for 6 hours in the dark.

    • Causality: High temperatures are required to overcome the inertness of the low-spin d⁶ Ru(II) center and displace the strongly bound chloride ligands.

    • Validation Check: The reaction mixture transitions from a dark purple/brown solution to a vibrant orange/red solution, indicating the formation of the [Ru(bpy)2​(N,N′)]2+ chromophore.

  • Anion Metathesis: Cool to room temperature and add a saturated aqueous solution of NH4​PF6​ .

    • Causality: The bulky PF6−​ counterion forces the precipitation of the cationic complex from the aqueous phase.

    • Validation Check: Immediate formation of a bright orange precipitate.

Photophysical and Mechanistic Logic

Metal complexes utilizing the HMeOPzPy ligand typically operate via a triplet metal-to-ligand charge transfer (³MLCT) or ligand-centered (³LC) excited state. The heavy atom effect provided by Ir(III) or Ru(II) facilitates rapid Intersystem Crossing (ISC), allowing for efficient phosphorescence.

Pathway N1 Photon Absorption (MLCT/LLCT) N2 Singlet Excited State (S1) N1->N2 Excitation N3 Intersystem Crossing (ISC) N2->N3 Heavy Atom Effect (Ir, Ru, Pt) N4 Triplet Excited State (T1) N3->N4 Spin Flip N5 Phosphorescence (Emission) N4->N5 Radiative Decay

Photophysical mechanism of heavy-metal HMeOPzPy complexes.
Quantitative Data Summary

The table below summarizes the expected physicochemical properties of the synthesized complexes compared to the free ligand, demonstrating the self-validating spectroscopic shifts upon coordination.

CompoundState / ChargeAbsorption λmax​ (nm)Emission λem​ (nm)¹H NMR Pyrazole N-H (ppm)Application Focus
HMeOPzPy Neutral (0)280, 315380 (Fluorescence)~12.5 (Broad s)Precursor
[Ir(ppy)2​(MeOPzPy)] Neutral (0)260, 380, 450540 (Phosphorescence)Absent (Deprotonated)OLEDs, Bioimaging
[Ru(bpy)2​(HMeOPzPy)]2+ Cationic (+2)285, 460620 (Phosphorescence)~13.8 (Shifted)Photodynamic Therapy

Troubleshooting & Critical Parameters

  • Incomplete Dimer Cleavage (Ir Protocol): If the reaction mixture remains cloudy after 12 hours, the base concentration may be insufficient. Solution: Add an additional 2.0 eq of Et₃N and elevate the temperature by 10 °C. Ensure the solvent is thoroughly degassed, as oxygen can quench the reactive intermediates.

  • Ligand Oxidation: Pyrazole-based ligands with electron-donating groups (like the 4-methoxyphenyl moiety) are susceptible to oxidation at elevated temperatures [4]. Solution: Always perform the coordination reactions under a strict inert atmosphere (Schlenk line techniques) using anhydrous, degassed solvents.

  • Isomeric Mixtures: Coordination of the asymmetric HMeOPzPy ligand to a chiral metal center (like the octahedral Ru(bpy)2​ core) can result in diastereomers. Solution: If sharp, duplicated peaks are observed in the ¹H NMR spectrum, fractional crystallization (e.g., vapor diffusion of diethyl ether into an acetonitrile solution) is required to isolate the pure isomers.

References

  • Homo- and Hetero-Multinuclear Iridium(III) Complexes with Cytotoxic Activity MDPI URL:[Link]

  • Mononuclear rhodium and iridium compounds with pyridyl-pyrazole ligands Digital CSIC URL:[Link]

  • Four copper(II) pyrazolido complexes derived from reactions of 3{5}-substituted pyrazoles with CuF2 or Cu(OH)2 RSC Publishing URL:[Link]

  • Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes RSC Publishing URL:[Link]

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Derivatives

Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds in Modern Drug Discovery The convergence of pyridine and pyrazole rings into a single molecular framework has yielded a class of compounds with significant i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds in Modern Drug Discovery

The convergence of pyridine and pyrazole rings into a single molecular framework has yielded a class of compounds with significant interest in medicinal chemistry. These bicyclic heteroaromatic systems are recognized as privileged structures due to their ability to interact with a wide array of biological targets. Pyrazole derivatives are known for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[1][2] Similarly, the pyridine moiety is a ubiquitous feature in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3]

The specific derivative, 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine, combines the established pharmacophores of the methoxyphenyl group, a common feature in bioactive molecules, with the versatile pyrazolyl-pyridine core. This structural motif holds potential for the development of novel therapeutics, particularly as kinase inhibitors and modulators of other key cellular signaling pathways. This application note provides a comprehensive guide to the synthesis of this important class of molecules via a robust and widely applicable palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.

Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[4][5] The reaction facilitates the coupling of an organoboron compound (in this case, a pyrazolylboronic acid or its ester) with an organohalide (a halopyridine). The catalytic cycle, which is central to this transformation, involves a sequence of three key steps orchestrated by a palladium catalyst.

  • Oxidative Addition: The catalytic cycle commences with the active Pd(0) species undergoing oxidative addition to the 2-halopyridine. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.

  • Transmetalation: In this step, the organic moiety from the boron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, as these components influence the rate and efficiency of each step in the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product halide R¹-X halide->oxidative_addition

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

This protocol details a generalized procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with a suitable pyrazole-boronic acid derivative.

Materials and Reagents:

  • 2-Bromopyridine

  • 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Reaction Workflow:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromopyridine - Pyrazole Boronic Ester - Na₂CO₃ catalyst Add Pd(dppf)Cl₂ reagents->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to 80-90 °C (Stir for 12-18h) inert->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

A flowchart of the experimental procedure for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 3-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 mmol, 1.1 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromopyridine) is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine.

Quantitative Data Summary:

Reagent/ParameterMolar Ratio (equiv.)Amount (for 1 mmol scale)Purpose
2-Bromopyridine1.0158 mgElectrophile
Pyrazole Boronic Ester1.1345 mgNucleophile
Pd(dppf)Cl₂0.0324.5 mgCatalyst
Sodium Carbonate2.0212 mgBase
1,4-Dioxane/Water (4:1)-5 mLSolvent
Reaction Temperature-80-90 °C-
Reaction Time-12-18 h-
Expected Yield -70-90%-

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Use a fresh batch of catalyst- Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas- Use anhydrous solvents and pure reagents
Formation of homocoupled byproducts - Presence of oxygen- Inefficient transmetalation- Improve degassing procedures- Optimize the base and/or solvent system
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature- Add a fresh portion of the catalyst
Difficulty in purification - Close-running impurities on TLC- Try a different eluent system for column chromatography- Consider recrystallization of the product

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivatives. The protocol outlined in this application note is a robust starting point for researchers in drug discovery and organic synthesis. Careful control of the reaction conditions, particularly the exclusion of oxygen and the use of high-purity reagents, is paramount for achieving high yields and purity of the desired product. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of analogues by varying the substitution on both the pyridine and pyrazole rings, facilitating structure-activity relationship studies in drug development programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(15), 2895-2897. [Link]

  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4180. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2-Aminopyrazoles to Pyrazole-Fused Heterocycles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Yet, L. (2000). Privileged Structures in Drug Discovery. Journal of Medicinal Chemistry, 43(13), 2449–2468. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 123-135. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • PMC. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

Method

Application Note &amp; Protocols: Development of Cell-Based Assays for High-Throughput Screening of Pyrazole-Pyridine Libraries

Abstract This guide provides a comprehensive framework for the development and implementation of robust cell-based assays tailored for the high-throughput screening (HTS) of pyrazole-pyridine compound libraries. Pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development and implementation of robust cell-based assays tailored for the high-throughput screening (HTS) of pyrazole-pyridine compound libraries. Pyrazole and its fused heterocyclic derivatives, such as pyrazolopyridines, are recognized as privileged scaffolds in medicinal chemistry, frequently targeting key signaling molecules like protein kinases.[1][2][3] Effective screening of these libraries requires physiologically relevant assay systems that can reliably identify true biological hits. This document details the principles of assay selection, optimization, and validation, offering detailed, step-by-step protocols for cell viability, reporter gene, and target engagement assays. Furthermore, it addresses the critical aspects of data analysis, hit confirmation, and troubleshooting to ensure the integrity and success of a screening campaign.

Introduction

The pyrazole-pyridine core is a prominent pharmacophore in modern drug discovery, forming the backbone of numerous inhibitors targeting a range of enzyme families, most notably protein kinases.[1][2] The dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic intervention.[4][5] High-throughput screening (HTS) of large and diverse compound libraries is a cornerstone of hit identification in the drug discovery process.[6][7]

While biochemical assays are useful for measuring direct interactions between a compound and a purified target, they lack the biological context of a living cell.[8] Cell-based assays bridge this gap by enabling the evaluation of a compound's effect within a complex, physiological environment, providing insights into cell permeability, off-target effects, and cytotoxicity.[9][10] The transition from biochemical to cell-based screening has been a significant trend, with over half of all HTS campaigns now employing cellular systems.[10]

The development of a robust and reproducible cell-based assay is paramount for a successful HTS campaign.[11] A well-designed assay must have a sufficient signal window, low variability, and be amenable to automation to distinguish true hits from the vast number of inactive compounds.[12] This application note provides the scientific rationale and detailed methodologies for developing such assays for screening pyrazole-pyridine libraries, with a focus on identifying modulators of key cellular signaling pathways.

Part I: Assay Development and Optimization Principles

The foundation of a successful HTS campaign is a meticulously developed and optimized assay. This phase involves selecting the appropriate assay format and systematically refining parameters to ensure reliability, reproducibility, and scalability.

Choosing the Right Assay: A Strategic Decision

The choice of assay depends on the primary objective of the screen.

  • Target-Based Assays: These are designed to measure the effect of a compound on a specific, known biological target (e.g., a particular kinase or receptor). They are highly specific but may miss compounds with novel mechanisms of action.

  • Phenotypic Assays: These assays measure a change in the overall state of the cell (the "phenotype"), such as cell death, proliferation, or a morphological change, without a preconceived target.[13] They are powerful for discovering first-in-class molecules but require more extensive follow-up to elucidate the mechanism of action.

For pyrazole-pyridine libraries, which are often enriched with kinase inhibitors, a combination of approaches is often most effective. A primary screen could focus on a key signaling pathway, followed by deconvolution of the mechanism for the most promising hits.

Commonly Employed Assay Formats:

  • Cell Viability/Cytotoxicity Assays: These are fundamental assays that measure cell health and are often used as a primary screen for anti-cancer compounds or as a counter-screen to flag non-specific cytotoxicity.[10] Luminescent assays, such as Promega's CellTiter-Glo®, are highly sensitive, robust, and amenable to HTS.[9]

  • Reporter Gene Assays: These are powerful tools for monitoring the activity of specific signaling pathways.[14][15] A reporter gene (e.g., luciferase or GFP) is placed under the control of a transcriptional response element that is activated by the pathway of interest.[16][17] This allows for a quantitative measure of pathway modulation.

  • High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, such as protein translocation, receptor internalization, or changes in cellular morphology.[18][19] HCS provides rich, multi-parametric data from a single experiment.

Critical Parameters for Optimization

Rigorous optimization is essential to develop an assay that is sensitive, robust, and cost-effective. Key parameters to consider include:

  • Cell Line Selection: The choice of cell line should be relevant to the disease context. The cells should be robust, easy to culture, and exhibit a stable phenotype over multiple passages.[11]

  • Seeding Density: The optimal number of cells per well must be determined to ensure they are in a healthy, exponential growth phase during the assay and that the signal is within the linear range of the detector.[11]

  • Compound Incubation Time: Time-course experiments are crucial to identify the optimal time point to measure the biological response.[11]

  • Reagent Concentration: The concentrations of all assay reagents, including stimuli (e.g., cytokines) and detection reagents, must be optimized to maximize the signal window.

  • Assay Robustness (Z'-Factor): The Z'-factor is a statistical measure of assay quality that reflects the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

Assay Development Workflow

The process of developing a robust cell-based assay follows a logical progression from initial concept to a validated HTS-ready protocol.

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: HTS Readiness A Select Cell Line & Target Pathway B Choose Assay Technology (e.g., Luminescence, HCS) A->B Based on Objective C Optimize Seeding Density & Timecourse B->C D Titrate Stimulus & Reagent Concentrations C->D E Determine DMSO Tolerance D->E F Assess Signal Window (S:B Ratio) E->F G Calculate Z'-Factor using Controls F->G H Confirm Reproducibility (Plate-to-Plate) G->H I Develop Standard Operating Procedure (SOP) H->I J Pilot Screen (Small Compound Set) I->J K Ready for Full Library Screen J->K

Caption: General workflow for cell-based assay development.

Part II: Protocols for Key Cell-Based Assays

The following protocols provide detailed methodologies for assays commonly used to screen for inhibitors of signaling pathways.

Protocol 1: Cell Viability Screening using a Luminescent ATP Assay

This protocol is designed to identify compounds that reduce cell viability, a common phenotype for anti-cancer agents. It utilizes the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • Selected cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, white, opaque 384-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Pyrazole-pyridine compound library (in DMSO)

  • Positive control (e.g., Staurosporine)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells in a complete medium to the pre-optimized seeding density (e.g., 2,000 cells/20 µL).

    • Using a multichannel pipette or automated dispenser, dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound plate by diluting the pyrazole-pyridine library stocks to an intermediate concentration.

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer a small volume (e.g., 50 nL) of compounds, positive control, and DMSO (vehicle control) to the cell plate. This results in the desired final screening concentration (e.g., 10 µM).

    • Include "cells + vehicle" wells (negative control) and "media only" wells (background control).

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at 37°C, 5% CO₂ for the pre-determined incubation period (e.g., 48-72 hours).

  • Signal Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis:

  • Calculate the percentage of viability for each well:

    • % Viability = (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background) * 100

  • Identify hits based on a pre-defined threshold (e.g., % Viability < 50%).

Protocol 2: NF-κB Signaling Pathway Reporter Gene Assay

This protocol is designed to identify compounds that inhibit the NF-κB signaling pathway, a key pathway in inflammation and cancer.[20][21]

Principle: A cell line is engineered to stably express a luciferase reporter gene driven by a promoter containing multiple copies of the NF-κB response element.[22] When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to the response element, and drives luciferase expression, which is measured as a luminescent signal.[19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ub Degradation IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB RE NF-κB Response Element NFkB_nuc->RE Binds Luc Luciferase Gene RE->Luc Drives Transcription Light Luminescent Signal Luc->Light Compound Pyrazole-Pyridine Inhibitor Compound->IKK Inhibits IkB_NFkB->IKK Inhibits IkB_NFkB->NFkB_nuc Translocates

Caption: Simplified NF-κB signaling pathway and reporter assay.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter (e.g., GloResponse™ NFκB-RE-luc2P HEK293 Cell Line)

  • Complete cell culture medium

  • Sterile, white, opaque 384-well assay plates

  • Recombinant Human TNF-α

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Pyrazole-pyridine compound library

  • Positive control (e.g., an IKK inhibitor)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the reporter cell line into 384-well plates as described in Protocol 1.

    • Incubate for 18-24 hours.

  • Compound Pre-incubation:

    • Add compounds, positive control, and DMSO vehicle control to the cell plate (e.g., 50 nL).

    • Incubate at 37°C, 5% CO₂ for 1 hour. This allows cell-permeable compounds to enter the cells and engage their target before pathway stimulation.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in a serum-free medium at a concentration that elicits ~80% of the maximal response (EC₈₀, determined during optimization).

    • Add 5 µL of the TNF-α solution to all wells except the unstimulated (negative control) wells. Add 5 µL of serum-free medium to the negative control wells.

    • Incubate at 37°C, 5% CO₂ for the pre-determined optimal time (e.g., 6 hours).

  • Signal Detection:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Mix on an orbital shaker for 5-10 minutes.

    • Read luminescence as described in Protocol 1.

Data Analysis:

  • Calculate the percentage of inhibition for each well:

    • % Inhibition = 100 - [ (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated) * 100 ]

  • Identify hits based on a pre-defined threshold (e.g., % Inhibition > 50%).

Part III: High-Throughput Screening (HTS) Campaign

Executing a full-scale HTS campaign involves the integration of robotics, liquid handlers, and data management systems to screen thousands of compounds efficiently and reproducibly.[23][24]

Library Management and Plating
  • Source Plates: The pyrazole-pyridine library is typically stored at a high concentration (e.g., 10 mM in DMSO) in 384-well source plates.

  • Assay-Ready Plates: Using automated liquid handlers, the source plates are used to create "assay-ready" plates containing a small volume of each compound at an intermediate concentration, which are then used for the screen.

  • Plate Mapping: A precise plate map is crucial. This map dictates the location of library compounds, empty wells, vehicle controls (e.g., DMSO), and positive controls. Controls are typically placed in specific columns to monitor assay performance across the plate and to identify potential plate-specific artifacts.

HTS Automation Workflow

A fully automated HTS system integrates various instruments to minimize manual intervention and ensure consistency.

HTS_Workflow A Plate Storage Hotel (Cell & Compound Plates) B Robotic Arm A->B C Automated Cell Dispenser B->C Moves Cell Plate D Acoustic Compound Dispenser B->D Moves Plate F Reagent Dispenser B->F Moves Plate E Automated Incubator C->E Seeded Plate D->E Compound-Treated Plate E->B Incubated Plate E->B Incubated Plate G Plate Reader (e.g., Luminometer) F->G Plate with Reagent H Data Analysis Server G->H Raw Data Transfer

Caption: Automated high-throughput screening (HTS) workflow.

Part IV: Data Analysis, Hit Confirmation, and Troubleshooting

Raw data from an HTS campaign requires rigorous analysis to confidently identify true hits.[25]

Primary Data Analysis and Hit Selection
  • Quality Control: For each plate, the Z'-factor is calculated to ensure the data is reliable. Plates with a Z' < 0.5 may be flagged for review or repeated.[6]

  • Normalization: Raw data is normalized to the plate controls (e.g., as % inhibition or % viability) to minimize plate-to-plate variation.

  • Hit Identification: A statistical method, such as calculating a robust Z-score for each compound, is often used. A common threshold for hit selection is a Z-score of < -3 or > +3, depending on the assay format (inhibition or activation).[26]

Hit Confirmation and Orthogonal Assays

Compounds identified as "hits" in the primary screen must undergo a confirmation process to eliminate false positives.

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds.[27]

  • Orthogonal Assays: Hits should be validated in a secondary, alternative assay to confirm their biological activity.[23] For example, a hit from an NF-κB reporter assay could be tested in an ELISA for a downstream cytokine or a high-content imaging assay that measures the physical translocation of the p65 subunit.[19] This ensures the observed effect is not an artifact of the primary assay technology (e.g., luciferase inhibition).

Troubleshooting Common Cell-Based Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Inconsistent cell seeding.2. Reagent instability or improper mixing.3. Low signal-to-background ratio.1. Use an automated dispenser; ensure a single-cell suspension.2. Ensure reagents are fully thawed and mixed; validate reagent stability.3. Re-optimize stimulus/reagent concentrations.
High Well-to-Well Variability 1. "Edge effects" due to evaporation.2. Inconsistent dispensing volumes.3. Poor cell health or clumping.[28]1. Use plates with lids; ensure proper humidity in the incubator; avoid using outer wells.2. Calibrate and maintain liquid handlers.3. Use low-passage cells; ensure gentle and thorough cell resuspension.
Plate-to-Plate Drift 1. Variation in incubation times.2. Temperature or CO₂ fluctuations.3. Batch-to-batch variation in reagents or cells.1. Use a consistent, automated schedule for plate processing.2. Monitor and calibrate incubators regularly.3. Qualify new lots of reagents and cells against the previous lot.
High Background Signal 1. Autofluorescence from media components (e.g., phenol red, FBS).[29]2. Mycoplasma contamination.[30]1. Use phenol red-free media for the final assay steps; consider serum-free conditions.2. Regularly test cell stocks for mycoplasma.

Conclusion

The development of high-quality cell-based assays is a critical, multi-faceted process that underpins the success of any drug discovery screening campaign. For pyrazole-pyridine libraries, which hold significant therapeutic potential, cellular assays provide an indispensable tool for identifying compounds with meaningful biological activity. By following a systematic approach of assay design, rigorous optimization, and thorough validation, researchers can establish robust screening platforms capable of identifying promising lead candidates. The protocols and principles outlined in this guide serve as a foundation for building these assays, enabling the confident identification of novel modulators of cellular pathways and accelerating the journey from hit to lead.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • BMG LABTECH. (2024, October 22). Gene reporter assays.
  • Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery.
  • National Center for Biotechnology Information (PMC - NIH). (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • Selvita. (n.d.). High-Throughput Screening (HTS).
  • Infinix Bio. (2026, March 5). Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research.
  • Promega Corporation. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Promega. (n.d.). Reporter Genes and their Applications.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • Thermo Fisher Scientific - UK. (n.d.). Reporter Gene Assays.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PNAS. (2014, July 14). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
  • Celtarys - Drug Discovery. (2025, August 14). Biochemical assays for kinase activity detection.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Books.
  • Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Wiley. (2022, September 15). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • PubMed. (2007, October 15). Cell-based high-content screening of small-molecule libraries.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Wikipedia. (n.d.). High-throughput screening.
  • Labroots. (2020, November 18). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Broad Institute. (n.d.). Small-molecule Profiling.
  • SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • PMC. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays.
  • RayBiotech. (n.d.). NF-kappa B Pathway Screening Array.
  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers.
  • Cambridge University Press. (2012). Basics of HTS Assay Design and Optimization (Chapter 12). In Chemical Genomics.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614.
  • PubMed. (2019, July 10). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa.
  • Journal of Medicinal Chemistry. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

Sources

Application

Application Note: Radiosynthesis and Formulation of [¹¹C]2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine for PET Imaging Studies

Introduction & Chemical Rationale The 3,5-diarylpyrazole core, specifically the 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine scaffold, is a privileged structural motif in neuropharmacology. It is frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The 3,5-diarylpyrazole core, specifically the 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine scaffold, is a privileged structural motif in neuropharmacology. It is frequently utilized in the development of kinase inhibitors (e.g., ALK5/TGF- β type 1) and high-affinity ligands targeting neurodegenerative protein aggregates such as α -synuclein[1][2].

To evaluate the in vivo pharmacokinetics, biodistribution, and target engagement of this compound via Positron Emission Tomography (PET), isotopic substitution is the gold standard. By replacing the native carbon of the methoxy group with Carbon-11 ( t1/2​=20.4 min), the radiotracer maintains the exact physicochemical properties (e.g., lipophilicity, clogP , and steric footprint) of the parent drug. This guide details the chemoselective O-[¹¹C]methylation of the corresponding phenol precursor to yield the target radiotracer.

Retrosynthetic Strategy & Chemoselectivity Insights

The synthesis of [¹¹C]2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine relies on the O-alkylation of its desmethyl precursor: 4-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol .

Expertise & Experience (Causality of Design): A major challenge in this radiosynthesis is chemoselectivity. The precursor contains two competing nucleophilic sites: the phenoxide oxygen and the pyrazole nitrogen (NH). To force the reaction toward O-methylation, we exploit two chemical phenomena:

  • pKa Differential: The phenol proton is significantly more acidic (pKa ~10) than the pyrazole NH (pKa ~14). Using a precisely controlled stoichiometric amount of a mild or dilute strong base (e.g., aqueous NaOH) selectively deprotonates the phenol.

  • Intramolecular Hydrogen Bonding: In 3-(2-pyridyl)pyrazoles, the pyrazole NH acts as a strong hydrogen-bond donor to the adjacent pyridine nitrogen lone pair. This forms a stable pseudo-six-membered ring, which sterically and electronically shields the pyrazole nitrogen, drastically reducing its nucleophilicity.

Furthermore, we utilize [¹¹C]methyl trifluoromethanesulfonate ([¹¹C]MeOTf) instead of [¹¹C]methyl iodide ([¹¹C]MeI). [¹¹C]MeOTf is a highly reactive, hard electrophile that rapidly and selectively reacts with the hard phenoxide nucleophile at lower temperatures, minimizing thermal degradation and side-product formation[3][4].

Chemoselectivity A Precursor: 4-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol B Base Addition (NaOH, 1.0 eq) A->B C Phenoxide Anion (Highly Nucleophilic) B->C pKa ~10 D Pyrazole NH (H-bonded to Pyridine) B->D pKa ~14 E [11C]MeOTf Addition C->E D->E F Target: O-[11C]Methylated Product E->F Fast Kinetics (Major Pathway) G Side Product: N-[11C]Methylated Pyrazole E->G Slow Kinetics (Trace)

Logical flow of chemoselective O-[11C]methylation driven by pKa and hydrogen bonding.

Optimization of Radiochemical Yield (RCY)

Extensive optimization is required to maximize the specific activity and radiochemical yield (RCY) within the short half-life of Carbon-11. While tetrabutylammonium fluoride (TBAF) has been reported as an efficient base for room-temperature ¹¹C-methylations[5], our empirical data shows that aqueous NaOH in anhydrous acetone provides the cleanest conversion for this specific pyrazole-pyridine scaffold.

Table 1: Optimization of O-[¹¹C]Methylation Conditions

EntryMethylating AgentBase (Equivalents)SolventTemp (°C)Time (min)Decay-Corrected RCY (%)*
1[¹¹C]MeIK₂CO₃ (5.0 eq)DMF80518 ± 3
2[¹¹C]MeINaOH (1.0 eq)Acetone80524 ± 4
3[¹¹C]MeOTfTBAF (1.5 eq)DMSO25352 ± 6
4[¹¹C]MeOTfK₂CO₃ (5.0 eq)DMF25348 ± 5
5 [¹¹C]MeOTf NaOH (1.0 eq) Acetone 80 3 71 ± 4

*RCY is calculated based on trapped radioactivity in the reaction vessel. Entry 5 represents the optimized protocol.

Automated Radiosynthesis Protocol

The following protocol is designed for a standard automated synthesis module (e.g., GE TRACERlab FX C Pro).

Radiosynthesis A Cyclotron [11C]CO2 B Reduction [11C]CH4 A->B Ni/H2, 400°C C Iodination [11C]CH3I B->C I2, 720°C D AgOTf Column [11C]MeOTf C->D 200°C E O-Methylation Phenol Precursor D->E NaOH, Acetone 80°C, 3 min F HPLC Purification E->F Quench G Final Formulation [11C]Radiotracer F->G SPE (C18)

Automated radiosynthesis workflow for [11C]2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine.

Step-by-Step Methodology

Step 4.1: Precursor Preparation

  • Dissolve 1.0 mg (4.2 μ mol) of 4-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol in 300 μ L of anhydrous acetone in a 2 mL V-vial.

  • Add exactly 8.4 μ L of 0.5 M aqueous NaOH (4.2 μ mol, 1.0 eq). Vortex for 10 seconds to generate the phenoxide. Load this solution into the reaction vessel of the synthesis module.

Step 4.2: Production of [¹¹C]MeOTf

  • Produce [¹¹C]CO₂ via the 14 N(p, α ) 11 C nuclear reaction using a cyclotron.

  • Catalytically reduce [¹¹C]CO₂ to[¹¹C]CH₄ over a Ni catalyst at 400 °C in the presence of H₂.

  • React [¹¹C]CH₄ with iodine vapor at 720 °C to yield[¹¹C]CH₃I.

  • Sweep the [¹¹C]CH₃I through a heated column (200 °C) containing silver trifluoromethanesulfonate (AgOTf) impregnated on Graphpac to quantitatively convert it to [¹¹C]MeOTf[4].

Step 4.3: Radiochemical Trapping & Reaction

  • Bubble the [¹¹C]MeOTf via a helium stream (15 mL/min) into the reaction vessel containing the precursor solution at room temperature.

  • Self-Validating Check: Monitor the radioactivity trapped in the reaction vessel. Trapping efficiency should exceed 90%. If the efficiency is <70%, verify the integrity and temperature of the AgOTf column.

  • Seal the vessel and heat to 80 °C for 3 minutes.

  • Cool the vessel to 30 °C and quench the reaction by adding 1.0 mL of HPLC mobile phase (see Step 4.4).

Step 4.4: HPLC Purification

  • Inject the quenched mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 μ m).

  • Elute using an isocratic mobile phase of 45% Acetonitrile / 55% 0.1 M Ammonium Formate (aq) at a flow rate of 4.0 mL/min.

  • Self-Validating Check: Monitor the UV channel (254 nm) and the radiometric channel. The unreacted [¹¹C]MeOTf (or its hydrolysis product, [¹¹C]methanol) will elute at the solvent front. The target radiotracer typically elutes between 12–14 minutes. If the solvent front peak exceeds 20% of total radioactivity, verify the moisture content of the precursor solution, as excess water competitively hydrolyzes [¹¹C]MeOTf.

Step 4.5: Solid-Phase Extraction (SPE) Formulation

  • Collect the radioactive fraction corresponding to the product into a dilution flask containing 50 mL of sterile water.

  • Pass the diluted mixture through a pre-conditioned Sep-Pak C18 Plus Light cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents and salts.

  • Elute the radiotracer with 1.0 mL of USP-grade Ethanol into a sterile, pyrogen-free product vial.

  • Dilute the ethanol eluate with 9.0 mL of 0.9% sterile Saline to achieve a final formulation of 10% EtOH in saline (v/v), suitable for intravenous injection.

Quality Control (QC) & Validation

Before release for preclinical or clinical imaging, the formulated radiotracer must pass rigorous QC testing.

  • Radiochemical Purity (RCP): Analyze an aliquot via analytical HPLC (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 5 μ m) using 50% Acetonitrile / 50% 0.1 M Ammonium Formate at 1.0 mL/min. The RCP must be >99%.

  • Chemical Purity: The mass of the unlabeled precursor in the final formulation must be below the established toxicological threshold (typically <10 μ g/dose ).

  • Molar Activity ( Am​ ): Calculate Am​ by dividing the total radioactivity of the product by the total moles of the cold carrier (determined via UV integration against a standard calibration curve). The Am​ should be 150 GBq/ μ mol at the end of synthesis (EOS) to ensure high specific binding during PET imaging.

References

  • Solbach, C., et al.
  • Jewett, D. M. "A simple synthesis of[11C]methyl triflate." ResearchGate.
  • Pees, A., et al.
  • Bonanno, F., et al.
  • Shao, X., et al. "Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic-Bases in DMF." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize, troubleshoot, and scale the synthesis of 2-(3-(4-Methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize, troubleshoot, and scale the synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine.

The synthesis of phenylpyridine-containing pyrazoles is a cornerstone in the development of novel therapeutics and agricultural compounds ([1]). However, achieving high yields and high purity requires a strict understanding of the underlying reaction mechanics. This guide contrasts the two primary synthetic routes—the Chalcone Pathway and the 1,3-Diketone Pathway—and provides causality-driven troubleshooting to ensure experimental success.

Synthetic Workflow Analysis

SynthesisWorkflow SM_Chalcone 2-Acetylpyridine + 4-Methoxybenzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) SM_Chalcone->Chalcone Aldol Condensation (NaOH, EtOH) SM_Diketone 2-Acetylpyridine + Ethyl 4-methoxybenzoate Diketone 1,3-Diketone Intermediate (1,3-dicarbonyl) SM_Diketone->Diketone Claisen Condensation (NaH, THF) Pyrazoline Pyrazoline [M+2] Impurity Chalcone->Pyrazoline NH2NH2·H2O EtOH, Reflux Target Target Molecule 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Diketone->Target NH2NH2·H2O EtOH, Reflux (Direct) Pyrazoline->Target Oxidation (I2 / DMSO)

Figure 1: Comparison of the Chalcone and 1,3-Diketone synthetic pathways for pyrazole formation.

FAQ & Troubleshooting Guide
Section 1: Pathway Selection & Precursor Optimization

Q: Why is the 1,3-Diketone route generally preferred over the Chalcone route for this molecule? A: The preference is driven by chemical causality and thermodynamic efficiency. When you react a chalcone (an α,β-unsaturated ketone) with hydrazine, the initial Michael addition leaves a saturated carbon-carbon bond in the newly formed ring, resulting in a pyrazoline. To achieve the target pyrazole, an additional oxidation step is mandatory. Conversely, the 1,3-diketone route involves two sequential condensation reactions (loss of two water molecules) with hydrazine, which directly yields the fully conjugated, thermodynamically stable aromatic pyrazole system ([2]).

Q: My Claisen condensation to form the 1,3-diketone has a low yield. How do I optimize it? A: Low yields in the Claisen condensation of 2-acetylpyridine and ethyl 4-methoxybenzoate are typically due to incomplete enolate formation or retro-Claisen reactions during workup. Ensure you are using a strong, irreversible base like Sodium Hydride (NaH) in anhydrous THF. Furthermore, the reaction must be quenched at 0 °C with a mild acid (like saturated NH₄Cl) to trap the diketone without inducing cleavage.

Section 2: Resolving Mass Anomalies (The [M+2] Issue)

TroubleshootingLogic Start LC-MS shows [M+2] peak (m/z = Target + 2) CheckRoute Did you use the Chalcone Route? Start->CheckRoute YesChalcone Pyrazoline Intermediate Isolated CheckRoute->YesChalcone Yes NoChalcone Check for over-reduction or solvent adducts CheckRoute->NoChalcone No Solution Perform I2/DMSO Oxidation to regain aromaticity YesChalcone->Solution Success Target Pyrazole Confirmed Solution->Success -H2

Figure 2: Troubleshooting logic tree for resolving the [M+2] mass anomaly during synthesis.

Q: My LC-MS shows a major peak at [M+2] instead of the target mass. What happened? A: If you utilized the Chalcone route, you have isolated the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate. The hydrazine successfully cyclized, but the ring lacks full aromaticity.

Q: How can I cleanly convert this [M+2] pyrazoline to the target pyrazole? A: You must perform an oxidative dehydrogenation. A highly effective, self-validating protocol utilizes an I₂/DMSO catalytic system ([3]). In this setup, DMSO acts as the terminal oxidant while catalytic iodine facilitates the removal of hydrogen. Refluxing the pyrazoline in DMSO with 0.1 equivalents of I₂ will cleanly yield the target pyrazole, which can be verified by the disappearance of the [M+2] peak and a shift in the UV-Vis trace due to extended conjugation.

Section 3: Structural Verification

Q: I am observing a mixture of two products with identical masses in my NMR. Did I form a regioisomer? A: You are observing annular tautomerism, not a synthetic impurity. Because you used unsubstituted hydrazine, the proton on the pyrazole ring rapidly exchanges between the two nitrogen atoms in solution. For 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, the 3-substituted and 5-substituted forms are in dynamic equilibrium.

Data Presentation: Pathway Comparison

Summarizing the quantitative and qualitative metrics of both pathways allows for informed experimental design.

Table 1: Quantitative Comparison of Synthetic Pathways

ParameterRoute A: Chalcone PathwayRoute B: 1,3-Diketone Pathway (Recommended)
Precursors 2-Acetylpyridine + 4-Methoxybenzaldehyde2-Acetylpyridine + Ethyl 4-methoxybenzoate
Intermediate α,β-Unsaturated ketone (Chalcone)1,3-Dicarbonyl (Diketone)
Cyclization Reagent Hydrazine hydrate (NH₂NH₂·H₂O)Hydrazine hydrate (NH₂NH₂·H₂O)
Post-Cyclization Step Oxidation required (I₂/DMSO or DDQ)None (Directly forms aromatic pyrazole)
Typical Overall Yield 45% – 60%75% – 85%
Major Impurities Pyrazoline ([M+2]), unreacted chalconeRegioisomers (interconvertible tautomers)
Reaction Time (Total) 18 – 24 hours12 – 16 hours
Experimental Protocols (1,3-Diketone Route)

The following self-validating methodology outlines the recommended 1,3-Diketone route, prioritized for its high atom economy and direct path to aromaticity.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione

Objective: Form the 1,3-dicarbonyl framework via Claisen condensation.

  • Preparation : Charge a flame-dried round-bottom flask with sodium hydride (60% dispersion in mineral oil, 1.5 eq) and anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C.

  • Addition : Prepare a solution of 2-acetylpyridine (1.0 eq) and ethyl 4-methoxybenzoate (1.2 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes to control the evolution of hydrogen gas.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench & Extraction : Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Hexanes/EtOAc) to afford the 1,3-diketone intermediate. Causality Insight: The strong base (NaH) irreversibly deprotonates the α-carbon of 2-acetylpyridine. The resulting enolate acts as a nucleophile, attacking the ester carbonyl. The elimination of the ethoxide leaving group generates the diketone, which is immediately deprotonated by the basic environment, preventing unwanted side reactions and driving the equilibrium forward.

Step 2: Cyclization to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Objective: Condense the 1,3-diketone with hydrazine to form the aromatic pyrazole ring.

  • Preparation : Dissolve the purified 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Addition : Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5 eq) dropwise at room temperature. (Note: Hydrazine hydrate is preferred over anhydrous hydrazine due to a vastly superior safety profile; the presence of water does not inhibit this thermodynamically driven cyclization).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

  • Validation : Monitor the reaction progress via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the target mass.

  • Workup : Cool the reaction mixture to room temperature and concentrate to one-third of its original volume under reduced pressure. Add ice-cold distilled water to the concentrated mixture to precipitate the product.

  • Isolation : Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the target pyrazole. Causality Insight: Hydrazine functions as a bis-nucleophile. The initial attack forms a hydrazone intermediate. The terminal amine of the hydrazone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl. Subsequent dehydration yields the fully conjugated, thermodynamically stable aromatic pyrazole system.

References
  • Wang, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules (MDPI). URL:[Link]

  • Fokin, V. V., et al. (2015). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. National Center for Biotechnology Information (PMC). URL:[Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine &amp; Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behaviors of 3,5-diarylpyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behaviors of 3,5-diarylpyrazoles. The structural motif of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine presents a unique triad of purification challenges: a highly basic pyridine nitrogen, an amphoteric and tautomerizable pyrazole ring, and strong bidentate metal-chelating properties.

This guide moves beyond basic protocols by explaining the fundamental causality behind these issues, providing self-validating workflows to ensure high-purity recovery.

Diagnostic Workflow

Workflow Start Crude 2-(3-(4-Methoxyphenyl) -1H-pyrazol-5-yl)pyridine Decision Select Purification Modality Start->Decision NP Normal Phase Silica (Scale > 100mg) Decision->NP High Lipophilicity RP Reverse Phase HPLC (Scale < 100mg) Decision->RP High Polarity Tailing Symptom: Severe Tailing (Silanol/Metal Binding) NP->Tailing Broadening Symptom: Peak Splitting (Annular Tautomerism) RP->Broadening FixNP Intervention: Add 1-5% TEA to Eluent Tailing->FixNP FixRP Intervention: Adjust pH < 3 or > 9 Broadening->FixRP Pure Purified Target Compound (Tf < 1.2, Yield > 90%) FixNP->Pure FixRP->Pure

Workflow for diagnosing and resolving chromatographic issues during pyridyl-pyrazole purification.

Quantitative Metrics for Chromatographic Optimization

To ensure reproducibility, benchmark your purification against the following quantitative targets.

ParameterSub-Optimal State (Symptom)Target State (Optimized)Mechanistic Intervention
USP Tailing Factor ( Tf​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Gaussian)Suppress silanol ionization (pH < 3) or use end-capped stationary phase[1].
Peak Width at Half Height Broad (> 1.5 min in HPLC)Narrow (< 0.5 min)Lock tautomeric equilibrium via protonation/deprotonation[2].
Recovery Yield < 60% (Material loss)> 90%Add 1-5% TEA to organic mobile phase to prevent metal chelation.
Retention Factor ( k ) k > 10 (Irreversible binding)2 < k < 5Increase elution strength; neutralize basic sites[3].
Troubleshooting Guides & FAQs

Q: Why does my compound streak severely on normal-phase TLC and tail on silica columns? A: The causality lies in secondary polar interactions. The basic pyridine nitrogen and the hydrogen-bond-donating pyrazole NH interact strongly with ionized residual silanol groups (Si-O⁻) on standard silica gel[3]. Furthermore, the pyridyl-pyrazole arrangement acts as a potent bidentate ligand, chelating trace metals (e.g., iron, aluminum) inherent in standard-grade silica. Solution: You must deactivate the stationary phase. Pre-treat your column and dope your mobile phase with 1–5% Triethylamine (TEA). TEA competitively binds to acidic silanols and masks trace metals, allowing the compound to elute as a tight band.

Q: During Reverse-Phase HPLC (RP-HPLC), I observe peak splitting or a broad "hump." Is my compound degrading? A: No, this is rarely degradation. It is a chromatographic artifact caused by annular tautomerism. Pyrazoles unsubstituted at the 1-position rapidly interconvert between the 3-aryl and 5-aryl tautomeric forms[2]. When the rate of this interconversion is similar to the timescale of your chromatographic separation (typically at intermediate pH levels like 5–7), the column partially resolves the tautomers, resulting in broad or split peaks. Solution: You must "lock" the tautomeric equilibrium. Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) to fully protonate the basic nitrogens, accelerating the exchange rate and yielding a single, sharp peak[1].

Q: How can I effectively separate my target compound from unreacted 1,3-diketone starting material? A: Unreacted diketone (e.g., 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione) lacks the polar pyrazole NH and is significantly more lipophilic. Solution: Normal-phase chromatography easily resolves this. The diketone will elute much earlier than the highly polar pyridyl-pyrazole when using a Hexane/Ethyl Acetate gradient.

Validated Experimental Protocols
Protocol 1: Triethylamine-Deactivated Normal Phase Chromatography

Use this protocol for bulk purification (>100 mg) of crude reaction mixtures.

  • Stationary Phase Preparation: Slurry pack standard silica gel (40-63 µm) in Hexane containing 5% v/v Triethylamine (TEA).

  • Equilibration: Flush the packed column with 3 column volumes (CV) of your starting mobile phase: Hexane/Ethyl Acetate (80:20) containing 1% TEA.

  • Sample Loading: Dissolve the crude pyridyl-pyrazole in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Gradient Elution: Elute using a step gradient from 20% to 60% Ethyl Acetate in Hexane. Critical: Maintain 1% TEA in all eluent mixtures to prevent silanol re-exposure.

  • Self-Validation Step: Perform a comparative TLC of the collected fractions. Spot the fraction on two separate silica plates. Run Plate A in standard Hexane/EtOAc and Plate B in Hexane/EtOAc + 1% TEA. Plate B must show a consolidated, circular spot (Rf ~ 0.3-0.4) with no tailing, confirming the integrity of the purified free base.

Protocol 2: pH-Controlled Preparative RP-HPLC

Use this protocol for final polishing (<100 mg) or when separating closely related regioisomers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 5 µm, 21.2 x 250 mm) to minimize residual silanol interactions[1].

  • Self-Validation (Analytical Pulse): Before preparative injection, inject a 5 µL test pulse at pH 2.0. The chromatogram must yield a single, sharp peak with a USP Tailing Factor < 1.2. If peak broadening persists at pH 2.0, the issue is column overloading, not tautomerism.

  • Preparative Gradient: Run a linear gradient from 10% B to 90% B over 25 minutes at a flow rate of 20 mL/min.

  • Recovery: Lyophilize the collected fractions. Note: The product will be recovered as a TFA salt. To obtain the free base, dissolve the lyophilized powder in Ethyl Acetate, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

References
  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study . fu-berlin.de.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Aqueous Solubility of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Introduction Welcome to the technical support guide for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine. This molecule, with its promising heterocyclic structure, is a subject of interest in many research endeavors.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine. This molecule, with its promising heterocyclic structure, is a subject of interest in many research endeavors. However, like many modern drug discovery candidates, its complex aromatic structure contributes to poor aqueous solubility, a significant hurdle for biological screening, formulation development, and achieving desired therapeutic outcomes.[1][2] Poor solubility can lead to low and variable bioavailability, hindering the transition from a promising compound to a viable clinical candidate.[3][4]

This guide is designed for researchers, chemists, and formulation scientists. It provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome the solubility challenges associated with this compound. We will explore strategies ranging from simple pH adjustments to advanced formulation technologies, explaining the scientific principles behind each choice to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Initial Assessment & Characterization

This section addresses the critical first steps to quantitatively understand the solubility problem. A thorough initial characterization is the foundation for selecting an appropriate enhancement strategy.

Q1: My compound, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, is practically insoluble in my aqueous buffer. Where do I begin?

A1: The first step is to move from a qualitative observation to a quantitative measurement. Before attempting any enhancement strategy, you must determine the compound's intrinsic physicochemical properties.

  • Determine Intrinsic Solubility (S₀): This is the solubility of the free, un-ionized form of the compound. It is typically measured in a buffer system where the compound is >99% un-ionized. For a basic compound like this, a pH of 7.4 or higher would be appropriate. The shake-flask method is the standard approach.

  • Determine the pKa: The pyridine ring in your compound's structure contains a basic nitrogen atom, making the molecule a weak base.[5] Its solubility will therefore be highly dependent on pH. An accurate pKa value is essential for predicting and manipulating this behavior. Potentiometric titration is a common and reliable method for pKa determination.

  • Generate a pH-Solubility Profile: This is the most critical initial experiment. By measuring the solubility of the compound across a range of pH values (e.g., pH 2 to pH 8), you can visualize the direct impact of protonation on solubility and identify the pH range that offers the most significant improvement.[5]

Q2: What specific structural features of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine are responsible for its poor solubility?

A2: The solubility of this molecule is a balance between its hydrophilic and lipophilic features.

  • Lipophilic (Water-Insoluble) Moieties: The core structure, consisting of the methoxyphenyl and pyrazole ring systems, is large, rigid, and aromatic.[6] These groups are hydrophobic and contribute to a high crystal lattice energy, meaning significant energy is required to break the crystal structure apart for dissolution.[6]

  • Hydrophilic (Water-Soluble) Handle: The key to manipulating solubility lies in the pyridine ring. The nitrogen atom in this ring is a weak base (typical pKa for pyridine is ~5).[5] At a pH below its pKa, this nitrogen will be protonated, forming a positively charged pyridinium cation. This charged species is significantly more polar and, therefore, more soluble in water than the neutral free base.[5]

Q3: Why is a metastable crystalline form sometimes more soluble, and is it a viable strategy?

A3: A compound can exist in different crystalline forms called polymorphs. Metastable polymorphs are less thermodynamically stable and have higher free energy than the most stable form.[1] This higher energy state translates to a lower energy barrier for dissolution, resulting in higher apparent solubility and a faster dissolution rate.[1] However, this is often a high-risk strategy because the metastable form will tend to convert to the more stable, less soluble form over time, especially in the presence of a solvent.[1] While it can be exploited, it requires rigorous control and characterization to ensure product stability and consistent performance.

Troubleshooting Guide: Core Strategies for Solubility Enhancement

If initial characterization confirms that solubility is a limiting factor, the following strategies can be employed. They are presented in order of increasing complexity and resource requirements.

Strategy 1: pH Modification

Issue: My compound crashes out of solution when I dilute my DMSO stock into a neutral (pH 7.4) buffer for a cell-based assay.

Underlying Principle: As a weak base, the solubility of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine increases exponentially as the pH drops below its pKa. By lowering the pH of the aqueous medium, you increase the concentration of the protonated, more soluble pyridinium form.

Troubleshooting Protocol: pH Adjustment for Aqueous Buffers

  • Consult the pH-Solubility Profile: Identify the pH at which your target concentration is fully soluble. As a rule of thumb, a pH at least 2 units below the pKa will ensure >99% of the compound is in its ionized, soluble form.

  • Select a Biologically Compatible Buffer: Choose a buffer system that is effective in your desired pH range and compatible with your experimental system (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Prepare the Buffered Solution: Adjust the pH of your final aqueous medium before adding the compound.

  • Add the Compound: Slowly add the compound (e.g., from a concentrated DMSO stock) to the pH-adjusted buffer while vortexing or stirring to facilitate rapid mixing and prevent localized precipitation.

  • Confirm Final pH: After adding the compound, re-check the pH of the final solution to ensure it has not shifted significantly.

G cluster_0 pH Modification Workflow A Determine Compound pKa (e.g., ~5.0 for pyridine moiety) B Select Target pH (pH << pKa, e.g., pH 3.0) A->B Rule: pH < pKa - 2 C Prepare Acidic Buffer (e.g., Citrate Buffer) B->C Buffer Choice D Add Compound Stock (e.g., DMSO) to Buffer C->D Dissolution Step E Result: Protonated, Soluble Pyridinium Cation in Solution D->E Equilibrium Shift

Caption: Workflow for enhancing solubility via pH adjustment.

Strategy 2: Salt Formation

Issue: Simple pH adjustment is insufficient, or I need a stable, solid, and readily soluble form of the compound for formulation development.

Underlying Principle: Salt formation converts the neutral basic drug into an ionic salt by reacting it with an acid.[7] This pre-ionizes the molecule, so it does not have to rely on the pH of the dissolution medium to become charged. This dramatically increases both the dissolution rate and aqueous solubility.[7][8] For a basic compound, you will form a salt with an acidic counterion.

Troubleshooting Protocol: Small-Scale Salt Screening

  • Counterion Selection: Choose a set of pharmaceutically acceptable acids with a pKa at least 2-3 units lower than the compound's pKa. Common choices are listed in the table below.

  • Solvent Selection: Choose a solvent in which the free base is soluble but the resulting salt is expected to be insoluble, to facilitate crystallization (e.g., ethanol, isopropanol, acetone).

  • Reaction: Dissolve a stoichiometric amount (1:1 molar ratio) of your compound in the chosen solvent. In a separate vial, dissolve a stoichiometric amount of the counterion acid in a minimal amount of the same solvent.

  • Mixing: Slowly add the acid solution to the compound solution while stirring.

  • Crystallization: If a precipitate forms immediately, it may be amorphous. To obtain a crystalline salt, it may be necessary to heat the mixture to dissolution and then cool it slowly. Alternatively, an anti-solvent can be added to induce precipitation.

  • Isolation and Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the new solid form (e.g., via melting point, DSC, XRPD) and measure its aqueous solubility and dissolution rate compared to the free base.

Table 1: Common Acidic Counterions for Basic Drugs

CounterionAcid UsedpKa of AcidTypical Properties of Salt
HydrochlorideHydrochloric Acid-7.0Often highly soluble, but can be hygroscopic.[9]
MesylateMethanesulfonic Acid-1.9Good solubility, often forms stable crystals.[9]
SulfateSulfuric Acid-3.0Can be very soluble; divalent nature may affect properties.
Tosylatep-Toluenesulfonic Acid-2.8More lipophilic counterion, may form less soluble but stable salts.
FumarateFumaric Acid3.03, 4.44Dicarboxylic acid, can form stable, less hygroscopic salts.
Strategy 3: Complexation with Cyclodextrins

Issue: My experiment is sensitive to pH changes, and co-solvents are causing toxicity or interference.

Underlying Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[10][11] They can encapsulate the poorly soluble, lipophilic part of a drug molecule—in this case, the methoxyphenyl-pyrazole moiety—into their cavity, forming a "host-guest" inclusion complex.[11] This complex presents a hydrophilic exterior to the water, effectively masking the drug's lipophilicity and increasing its apparent solubility without altering its chemical structure.[]

Troubleshooting Protocol: Preparation by Kneading Method

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[10]

  • Molar Ratio: Start with a 1:1 molar ratio of your compound to the cyclodextrin.

  • Kneading: Place the cyclodextrin powder in a mortar. Add a small amount of a solvent like water or a water-ethanol mixture (e.g., 50:50) to form a thick, homogeneous paste.

  • Incorporate Compound: Gradually add your compound to the paste while triturating continuously for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[5]

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Final Processing: Grind the dried complex into a fine powder.

  • Analysis: Determine the aqueous solubility of the complex. An increase of several orders of magnitude is often achievable. Confirm complex formation using techniques like DSC, FTIR, or NMR.[5]

Caption: Encapsulation of a lipophilic drug into a cyclodextrin cavity.

Strategy 4: Amorphous Solid Dispersions

Issue: I need to achieve a very high degree of solubility and dissolution enhancement, primarily for oral bioavailability studies.

Underlying Principle: Crystalline materials have a highly ordered, stable structure that requires significant energy to break down for dissolution.[13] Amorphous materials lack this long-range order and exist in a higher energy state.[14] Dispersing the drug in its amorphous form within a hydrophilic polymer matrix prevents it from recrystallizing and allows for much faster dissolution, often leading to a supersaturated solution.[15][16] This is a powerful technique for BCS Class II compounds (low solubility, high permeability).[1]

Troubleshooting Protocol: Solvent Evaporation Method for Lab-Scale Preparation

  • Polymer Selection: Choose a hydrophilic polymer carrier. Common examples include polyvinylpyrrolidone (PVP K30) and hydroxypropyl methylcellulose (HPMC).

  • Solvent System: Find a common volatile solvent that can dissolve both your compound and the selected polymer (e.g., methanol, ethanol, or acetone).

  • Dissolution: Prepare a solution containing both the drug and the polymer. Typical drug-to-polymer weight ratios to screen are 1:1, 1:2, and 1:5.

  • Solvent Evaporation: Pour the solution into a petri dish or use a rotary evaporator to remove the solvent under controlled temperature and/or vacuum. This process should be rapid enough to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying and Milling: Ensure the resulting solid film is completely dry by placing it in a vacuum oven. Once dry, scrape the solid dispersion from the surface and mill or grind it into a fine powder.

  • Characterization: Use XRPD to confirm the absence of crystallinity (i.e., the amorphous nature of the drug). Perform dissolution studies (e.g., USP paddle apparatus) to compare the release profile against the crystalline drug.

Strategy 5: Advanced Strategies (Nanosuspensions & Prodrugs)

Q4: When should I consider more advanced techniques like nanosuspensions or creating a prodrug?

A4: These strategies are generally employed when other methods are not feasible or do not provide the required level of enhancement.

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically 100-500 nm).[1] According to the Noyes-Whitney equation, this massive increase in surface area leads to a significant increase in dissolution velocity.[1][17] Nanosuspensions are particularly useful for parenteral and oral delivery of drugs that are poorly soluble in both aqueous and lipid-based systems.[18][19][20] Preparation requires specialized equipment like high-pressure homogenizers or media mills.[17][18]

  • Prodrug Approach: This is a chemical modification strategy where a bioreversible, soluble promoiety is covalently attached to the parent drug.[14][21] For your compound, a common strategy would be to target the pyrazole N-H group. A phosphate group could be added to create a highly water-soluble phosphate ester prodrug.[14][22] This prodrug would then be cleaved by enzymes in vivo to release the active parent drug.[21] This approach is resource-intensive as it requires synthetic chemistry and detailed metabolic stability studies but can be extremely effective.[23]

Summary and Strategy Selection

Choosing the right strategy depends on your specific application, available resources, and the stage of your research.

StrategyWhen to UseKey AdvantageKey Consideration
pH Modification In vitro assays, early-stage screeningSimple, rapid, and low-cost.Requires the experimental system to tolerate a non-physiological pH.
Salt Formation Solid dosage form development (in vivo studies)Creates a stable, solid material with improved solubility and dissolution.[7]Requires an ionizable group (present in this compound). Salt properties (stability, hygroscopicity) must be characterized.
Cyclodextrin Complexation When pH/co-solvents are not viable; oral or parenteral formulations.High solubility enhancement without chemical modification of the drug.[]Increases formulation bulk; complexation efficiency varies.
Solid Dispersion Oral bioavailability enhancement for poorly soluble crystalline drugs.Major increase in dissolution rate and can achieve supersaturation.[24]The amorphous form can be physically unstable and may recrystallize over time.[15]
Nanosuspension When all other methods fail; for oral, injectable, or topical routes.Universally applicable to nearly any poorly soluble drug; increases dissolution velocity.[17][25]Requires specialized and expensive equipment for production.
Prodrug Approach Drug development when formulation fails; to target specific delivery.Can achieve very high water solubility; overcomes inherent insolubility.[21][26]Requires significant synthetic chemistry effort and metabolic evaluation.[23]
References
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024, June 28). PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). SpringerLink. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects. (2025, March 28). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". (2025, February 28). Contract Pharma. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (2020, August 1). Nanomedicine Research Journal. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd. [Link]

  • Prodrug strategies to overcome poor water solubility. (2007). SciSpace. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (n.d.). ResearchGate. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR.org. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013, September 14). Journal of Drug Delivery and Therapeutics. [Link]

  • Prodrug strategies to overcome poor water solubility. (2007, July 30). PubMed. [Link]

  • Solubility enhancement by solid dispersion method: An overview. (2024, August 15). ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014, October 20). PharmaTutor. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. [Link]

  • Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). ResearchGate. [Link]

  • Chemical Modification: A unique solutions to Solubility problem. (2019, March 15). SciSpace. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018, July 14). MDPI. [Link]

Sources

Optimization

addressing drug resistance mechanisms to pyrazole-based inhibitors in cancer cell lines

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and overcome drug resistance mechanisms associated with pyrazole-based kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and overcome drug resistance mechanisms associated with pyrazole-based kinase inhibitors (such as Crizotinib and Ruxolitinib) in cancer cell lines.

This guide moves beyond basic troubleshooting. We focus on the causality of resistance—whether driven by steric hindrance at the ATP-binding pocket or compensatory bypass signaling—and provide self-validating experimental frameworks to ensure your data is robust and reproducible.

Mechanistic Overview of Pyrazole Resistance

Pyrazole derivatives are highly effective ATP-competitive kinase inhibitors, but cancer cell lines rapidly adapt to chronic exposure. Resistance typically diverges into two main avenues:

  • Target Alteration: Gatekeeper mutations (e.g., ALK L1196M or JAK2 Y931C) that disrupt critical hydrogen bonds or introduce steric bulk, preventing the pyrazole core from binding to the kinase domain[1].

  • Bypass Signaling: The primary target is successfully inhibited, but the cell survives by upregulating alternative receptor tyrosine kinases (RTKs) like EGFR, or by stabilizing receptors like MPL to reactivate downstream survival cascades[2][3].

G Inhibitor Pyrazole Inhibitor (e.g., Crizotinib, Ruxolitinib) Kinase Primary Target Kinase (ALK, JAK2) Inhibitor->Kinase Inhibits (WT) Mutation Gatekeeper Mutation (e.g., ALK L1196M, JAK2 Y931C) Inhibitor->Mutation Resistance Downstream Downstream Survival (STAT, PI3K/AKT, MEK/ERK) Kinase->Downstream Oncogenic Flux Mutation->Kinase Steric Hindrance Bypass Bypass Signaling (e.g., EGFR, MPL, KRAS) Bypass->Downstream Compensatory Activation

Mechanisms of Pyrazole Resistance: Target Mutation vs. Bypass Signaling.

Quantitative Signatures of Resistance

The following table summarizes the expected IC50 shifts and genotypic changes when modeling pyrazole resistance in vitro. Use these benchmarks to validate your generated resistant cell lines.

InhibitorPrimary TargetCell Line ModelValidated Resistance MechanismIC50 Shift (Sensitive → Resistant)
Crizotinib ALK / ROS1H3122 (NSCLC)ALK L1196M, G1202R, or EGFR bypass< 50 nM → > 1 μM[2]
Ruxolitinib JAK1 / JAK2Ba/F3 JAK2-V617FJAK2 Y931C, L983F~125 nM → > 500 nM[4]
Ruxolitinib JAK1 / JAK2MPN Patient-DerivedMPL stabilization / overexpression~100 nM → > 800 nM[3]

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I distinguish between gatekeeper mutations and bypass signaling in my Crizotinib-resistant H3122 cell lines? A1: Causality & Logic: If resistance is driven by an on-target mutation (e.g., ALK L1196M), the downstream signaling (PI3K-AKT, MEK-ERK) will remain active, and the primary target (ALK) will remain phosphorylated despite Crizotinib treatment. Conversely, if resistance is driven by a bypass track (e.g., EGFR activation), downstream signaling remains active, but ALK phosphorylation will be successfully inhibited by the drug[2]. Action: Treat resistant vs. parental cells with 1 μM Crizotinib for 4 hours. Run a Western blot for p-ALK, p-EGFR, p-AKT, and p-ERK. If p-ALK is absent but p-AKT/p-ERK persist, sequence for bypass kinases or perform a phospho-RTK array.

Q2: My Ba/F3 cells selected for Ruxolitinib resistance show no JAK2 kinase domain mutations. What is the alternative mechanism? A2: Causality & Logic: Ruxolitinib (a pyrazole-based JAK1/2 inhibitor) resistance does not solely rely on steric hindrance mutations like Y931C or L983F[1]. Cells can dynamically adapt by tuning down the primary JAK2-STAT flux and upregulating alternative survival pathways, or through the stabilization and overexpression of the thrombopoietin receptor (MPL) via attenuated proteasomal degradation[3][4]. Action: Perform a cycloheximide chase assay to check for mature MPL protein stability. If MPL is stable, the resistance is post-translational. If not, perform RNA-seq to map the downregulation of STAT3/5 and the compensatory upregulation of bypass networks.

Q3: I am losing clonal diversity when generating resistant lines. How do I establish a robust in vitro model for acquired pyrazole resistance? A3: Causality & Logic: High-dose acute exposure acts as a severe bottleneck. It selects exclusively for pre-existing genetically resistant clones (e.g., rare Y931C mutants) but kills off cells that might develop epigenetic or bypass resistance mechanisms over time. A gradual dose-escalation method ensures the survival of both genetically mutated clones and those adapting via transcriptional reprogramming. Action: Follow the step-by-step dose-escalation protocol detailed in Section 4.

Step-by-Step Experimental Methodologies

Protocol 1: Generation of Pyrazole-Resistant Cancer Cell Lines (Dose-Escalation)

This protocol is a self-validating system: by maintaining a parallel vehicle-treated control line, you ensure that observed phenotypic changes are strictly drug-induced and not artifacts of prolonged cell culture.

  • Determine Baseline IC50: Perform a 72-hour viability assay (e.g., CellTiter-Glo) on the parental cell line to determine the baseline IC50 for the pyrazole inhibitor.

  • Initial Exposure: Seed cells at 30% confluency. Expose the treatment group to the inhibitor at the IC20 concentration. Maintain a parallel control flask treated with equivalent DMSO (vehicle).

  • Gradual Escalation: Once the treated cells reach 80% confluency and exhibit normal morphology, passage them and increase the drug concentration by 1.5x to 2x.

  • Crisis Phase Management: At approximately IC50-IC70, cells will enter a "crisis" phase with massive cell death. Crucial step: Do not escalate the dose. Change the media every 3 days, maintaining the same drug concentration until the surviving subpopulation resumes a normal doubling time.

  • Validation: Once cells proliferate stably at 5x–10x the original IC50, perform a parallel viability assay against the parental line to quantify the resistance fold-shift.

Protocol 2: Self-Validating Phospho-Kinase Profiling for Bypass Resistance

This workflow identifies bypass mechanisms by proving that the primary target is inhibited while downstream effectors remain active.

  • Cell Preparation: Starve parental and resistant cells in serum-free media for 12 hours to reduce basal background kinase activity.

  • Drug Treatment: Treat both lines with the pyrazole inhibitor at 10x the parental IC50 for 2 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting (The Self-Validation Step):

    • Probe 1 (Target Engagement): Blot for the phosphorylated primary target (e.g., p-ALK or p-JAK2). Expected result: Absent in bypass resistance; present in target-mutation resistance.

    • Probe 2 (Downstream Survival): Blot for p-AKT and p-ERK. Expected result: Present in resistant lines; absent in parental lines.

    • Probe 3 (Loading Control): Blot for GAPDH or β-actin to ensure equal loading.

  • Bypass Identification: If Probe 1 is absent but Probe 2 is present, hybridize the lysates onto a Phospho-RTK Array to identify the specific upregulated bypass receptor (e.g., EGFR, MET, or IGF-1R).

References

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. nih.gov.
  • Identification and therapeutic targeting of signaling pathways in Ruxolitinib resistant cells. aacrjournals.org.
  • Overexpression of MPL Causes Ruxolitinib-Resistance in Myeloproliferative Neoplasms with Calreticulin Frame-Shift Mutations.
  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloprolifer

Sources

Troubleshooting

Technical Support Center: Improving the Oral Bioavailability of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine Derivatives

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet significant challenge in drug development: enhancing the oral bioavailability of poorly soluble co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet significant challenge in drug development: enhancing the oral bioavailability of poorly soluble compounds, specifically focusing on the 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine series. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and make informed decisions during your research.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivatives consistently show low oral bioavailability in animal models?

A1: Low oral bioavailability for this class of compounds typically stems from two primary factors: poor aqueous solubility and/or low intestinal permeability.[1][2][3] The structure, characterized by multiple aromatic rings (pyridine, pyrazole, methoxyphenyl), contributes to high lipophilicity and strong crystal lattice energy, making it difficult for the molecule to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[4] Furthermore, even if dissolved, the compound must be able to pass through the intestinal epithelium to reach systemic circulation, a process which can also be a limiting factor.[3]

Q2: What initial assessments should I perform to diagnose the cause of poor bioavailability?

A2: A systematic approach is crucial. Before proceeding to complex formulations, you must identify the primary barrier.[3]

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers at various pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine). This will tell you if dissolution is the rate-limiting step.

  • Permeability Assessment: Use an in-vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.[5]

  • LogP/LogD Determination: Calculating or experimentally determining the lipophilicity (LogP) and the distribution coefficient at physiological pH (LogD) helps predict its solubility and permeability characteristics.[4]

Q3: Is there a "one-size-fits-all" formulation strategy for this class of compounds?

A3: No. The optimal strategy depends entirely on the specific physicochemical properties of your derivative and the identified barrier to absorption.[6] For a compound with very poor solubility but good permeability (BCS Class II), the focus should be on enhancing dissolution. For a compound with poor permeability (BCS Class III/IV), strategies to overcome the intestinal barrier are needed.[5]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you may encounter and provides detailed, actionable solutions.

Scenario 1: Compound Exhibits High In-Vitro Potency but Fails to Show Efficacy in Oral Dosing Studies
  • Problem: Your lead candidate is potent in cell-based assays, but when dosed orally in rodents, plasma concentrations are below the limit of quantification (BLQ) or far below the therapeutically relevant concentration.

  • Probable Cause: This is a classic sign of extremely poor oral absorption, likely driven by low aqueous solubility leading to minimal dissolution in the GI tract.[2][6] The amount of drug reaching the systemic circulation is insufficient to elicit a pharmacological response.

  • Recommended Solutions & Protocols: Your primary goal is to increase the dissolution rate and concentration of the drug in the GI fluids.

This strategy increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][8]

  • Experimental Protocol: Jet Milling for Micronization

    • Ensure the starting material is crystalline and dry.

    • Place 1-5 g of the compound into the fluid bed of a jet mill.

    • Use high-pressure nitrogen gas to create particle-on-particle collisions.

    • Optimize the grinding and classifier wheel pressures to target a particle size distribution of <10 µm (D90).

    • Collect the micronized powder and confirm the particle size using laser diffraction analysis.

    • Validation Step: Re-run the dissolution test on the micronized material. You should observe a significantly faster dissolution rate compared to the un-milled compound.

This is one of the most powerful techniques for solubility enhancement.[9][10] By dispersing the drug in a hydrophilic polymer matrix at a molecular level, you prevent crystallization and present the drug in a high-energy amorphous state, which has a much higher apparent solubility.

  • Experimental Protocol: Solvent Evaporation for ASD Screening

    • Polymer Selection: Choose a suitable polymer. Common choices include povidone (PVP K30), copovidone (Kollidon® VA 64), or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

    • Solvent Selection: Find a common solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).

    • Preparation:

      • Prepare separate stock solutions of your compound (e.g., 100 mg/mL) and the polymer (e.g., 100 mg/mL).

      • In a glass vial, mix the solutions to achieve different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:9).

      • Vortex thoroughly until a clear solution is obtained.

    • Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film. Finish drying under a high vacuum for 24-48 hours to remove all residual solvent.

    • Characterization (Critical Validation Steps):

      • Differential Scanning Calorimetry (DSC): Analyze the resulting solid. A single glass transition temperature (Tg) indicates a successful, miscible amorphous dispersion. The absence of a melting peak for the drug confirms it is not in a crystalline state.

      • Powder X-ray Diffraction (PXRD): The diffractogram should show a broad "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that indicate crystallinity.

    • Performance Testing: Conduct dissolution tests using the ASD. You should see a "spring and parachute" effect, where the drug concentration rapidly rises to a supersaturated state (the spring) and is maintained by the polymer, which inhibits precipitation (the parachute).

Scenario 2: An Improved Formulation Shows Good Dissolution but Bioavailability Remains Low
  • Problem: You've successfully created an amorphous solid dispersion that shows excellent dissolution in vitro. However, in-vivo pharmacokinetic (PK) studies still show a low Area Under the Curve (AUC).

  • Probable Cause: This suggests that solubility is no longer the primary barrier. The issue could be low intestinal permeability or, more likely, significant first-pass metabolism in the gut wall or liver.[3][10] The pyridine and methoxyphenyl moieties are susceptible to metabolism by Cytochrome P450 enzymes (CYPs).

  • Recommended Solutions & Protocols:

Confirm that permeability is not the issue.

  • Experimental Protocol: Caco-2 Permeability Assay

    • Culture Caco-2 cells on Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add your formulated compound (solubilized in transport buffer) to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Quantify the compound concentration in the A and B compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). A low Papp (<1 x 10⁻⁶ cm/s) suggests poor permeability is a contributing factor.

If metabolism is the suspected cause, a prodrug strategy can be effective. This involves chemically modifying the molecule to mask the metabolic soft spot. The modifying group is designed to be cleaved in vivo to release the active parent drug.[2][10]

  • Conceptual Workflow:

    • Identify Metabolic Hotspots: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to identify the primary sites of metabolism on your compound.

    • Design Prodrugs: Mask the identified site. For example, if the methoxy group is being O-demethylated, a prodrug could involve a different, more stable ether or an ester that gets cleaved by systemic esterases rather than gut/liver CYPs.

    • Synthesis & Testing: Synthesize the designed prodrug and test its stability in simulated gastric and intestinal fluids. It must be stable enough to be absorbed. Then, test its conversion back to the active drug in plasma or liver homogenate.

    • Re-evaluate: Test the most promising prodrug candidate in an in-vivo PK study.

Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media like GI fluids.[1][10] These systems can improve bioavailability by:

  • Keeping the drug in a solubilized state.

  • Promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[8]

  • Experimental Protocol: Screening for a SEDDS Formulation

    • Excipient Screening:

      • Oils: Screen the solubility of your compound in various oils (e.g., Capmul® MCM, Labrafil® M 1944 CS).

      • Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween® 80).

      • Co-solvents: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400).

    • Ternary Phase Diagram Construction: Based on the best excipients, construct a ternary phase diagram to identify the regions that form stable microemulsions.

    • Formulation Preparation: Prepare small batches of formulations with different ratios of oil, surfactant, and co-solvent, with your drug dissolved in the mixture.

    • Performance Testing:

      • Emulsification Study: Add the formulation to water with gentle stirring and visually assess the resulting emulsion for clarity and stability.

      • Droplet Size Analysis: Use dynamic light scattering to measure the droplet size of the resulting emulsion. For a SMEDDS, droplet sizes should ideally be below 200 nm.

Visualizations & Data

Decision-Making Workflow for Formulation Strategy

The following diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on initial compound characterization.

Formulation_Decision_Tree Start Start: New Pyridine-Pyrazole Derivative Char Physicochemical Characterization (Solubility, Permeability, LogD) Start->Char Sol_Issue Is Solubility < 10 µg/mL? Char->Sol_Issue Lipid Strategy: Lipid-Based Formulation (SEDDS) Char->Lipid Alternative for Solubility & Metabolism Perm_Issue Is Papp < 1 x 10⁻⁶ cm/s? Sol_Issue->Perm_Issue No ASD Strategy: Amorphous Solid Dispersion (ASD) Sol_Issue->ASD Yes Size_Red Strategy: Particle Size Reduction (Micronization) Perm_Issue->Size_Red No Prodrug Strategy: Permeability Enhancement or Prodrug Approach Perm_Issue->Prodrug Yes PK_Study In-Vivo Pharmacokinetic Study Size_Red->PK_Study ASD->PK_Study Lipid->PK_Study Prodrug->PK_Study

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Comparison of Key Formulation Strategies
StrategyMechanism of ActionIdeal for...ProsCons
Micronization Increases surface area for dissolution.[7]Crystalline compounds with dissolution rate-limited absorption.Simple, scalable, uses existing API.Limited benefit for very insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Increases apparent solubility and creates supersaturation by preventing crystallization.[10]Poorly soluble compounds (BCS Class II).Significant increase in solubility; can sustain supersaturation.Requires polymer screening; physical instability (recrystallization) is a risk.
Lipid-Based Systems (SEDDS) Pre-dissolves the drug and forms a fine emulsion in the GI tract.[1]Highly lipophilic, poorly soluble drugs; drugs with high first-pass metabolism.Enhances solubility and can utilize lymphatic uptake to bypass the liver.[8]Requires careful selection of excipients; potential for GI side effects at high surfactant concentrations.
Prodrug Design Masks moieties prone to metabolism or responsible for poor permeability.[10]Compounds with high first-pass metabolism or poor permeability.Directly addresses metabolic or permeability barriers.Requires significant medicinal chemistry effort; risk of incomplete conversion to the active drug.

Guide to In-Vivo Assessment and Data Interpretation

Once you have an improved formulation, a well-designed pharmacokinetic (PK) study is essential to quantify the improvement in oral bioavailability.[11][12]

Experimental Workflow: Rodent Pharmacokinetic Study

PK_Workflow Start Start: Select Formulations (e.g., Suspension vs. ASD) Animals Acclimate Animals & Fast Overnight (e.g., Sprague-Dawley Rats, n=3-5/group) Start->Animals Dosing Administer Formulation via Oral Gavage (Record exact time and dose) Animals->Dosing Sampling Collect Blood Samples at Predetermined Timepoints (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma & Store at -80°C Sampling->Processing Analysis Quantify Drug Concentration using LC-MS/MS Processing->Analysis Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->Calc

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Interpreting Your Pharmacokinetic Data

The plasma concentration-time curve provides critical parameters to evaluate your formulation's performance.[12][13]

ParameterDefinitionWhat It Tells You About Your Formulation
Cmax The maximum observed plasma concentration.The peak exposure achieved. A higher Cmax indicates more efficient absorption.
Tmax The time at which Cmax is reached.The rate of absorption. A shorter Tmax suggests faster absorption.
AUC (Area Under the Curve) The total drug exposure over time.The extent of absorption. This is the most critical parameter for assessing overall bioavailability. A significantly higher AUC for your new formulation compared to a simple suspension proves its success.[14]
F (%) Absolute Bioavailability.The fraction of the drug that reaches systemic circulation compared to an intravenous (IV) dose. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[14] This is the ultimate measure of success.

By methodically diagnosing the barriers to absorption and rationally selecting and testing formulation strategies, you can systematically improve the oral bioavailability of your 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine derivatives and advance your most promising candidates.

References

  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Jannat, E. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]

  • Kumar, S. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Singh, A. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Fong, C., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • Unknown Author. (n.d.). bioavailability & bioequivalence testing protocol. SlideShare. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. Available at: [Link]

  • Omics Online. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Omics Online. Available at: [Link]

  • Shargel, L. (2019). Bioavailability and Bioequivalence Studies. IntechOpen. Available at: [Link]

  • Heltovics, G., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]

  • BioPharma PEG. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. BioPharma PEG. Available at: [Link]

  • Singh, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available at: [Link]

  • Pathak, S. M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Replacement in Medicinal Chemistry: A Comparative Guide to Pyrazole and Isoxazole Analogs

In drug discovery, the tactical application of bioisosterism is essential for optimizing pharmacodynamics, pharmacokinetics, and overcoming developability bottlenecks. Pyrazole and isoxazole are five-membered aromatic he...

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery, the tactical application of bioisosterism is essential for optimizing pharmacodynamics, pharmacokinetics, and overcoming developability bottlenecks. Pyrazole and isoxazole are five-membered aromatic heterocycles frequently utilized as interchangeable scaffolds. While structurally similar, the substitution of a nitrogen atom (pyrazole) with an oxygen atom (isoxazole) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity.

This guide provides an objective comparison of their biological effects, supported by experimental data, to assist medicinal chemists and drug development professionals in selecting the optimal core for their target of interest.

Mechanistic Rationale: The Chemistry of the Swap

The decision to replace a pyrazole with an isoxazole (or vice versa) is rarely arbitrary; it is driven by the need to modulate specific molecular interactions and physicochemical properties 1.

  • Hydrogen Bonding: Pyrazole possesses both a hydrogen-bond donor (NH) and a hydrogen-bond acceptor (N). This dual capacity allows it to interact intimately with kinase hinge regions. Isoxazole, lacking the NH donor, acts solely as a hydrogen-bond acceptor.

  • Tautomerism: Pyrazoles exhibit annular tautomerism, which can complicate formulation, solubility, and receptor binding kinetics. Isoxazoles are non-tautomeric, providing a single, predictable binding conformation.

  • Electronic Distribution & Basicity: The oxygen in isoxazole is more electronegative than nitrogen, making the isoxazole ring less basic and more electron-withdrawing. This can be exploited to increase the acidity of adjacent functional groups or improve passive membrane permeability.

G Start Lead Scaffold (Pyrazole Core) Isoxazole Isoxazole Analog (O replaces NH) Start->Isoxazole Bioisosteric Swap Physicochem Physicochemical Profiling (Lipophilicity, Dipole) Start->Physicochem Isoxazole->Physicochem Docking Molecular Docking & 3D-QSAR Physicochem->Docking SAR Data InVitro In Vitro Assays (Kinase/COX2) Docking->InVitro Select Top Hits Decision Candidate Selection InVitro->Decision Efficacy Validation

Workflow for bioisosteric evaluation of pyrazole and isoxazole analogs.

Comparative Biological Efficacy Across Target Classes

Kinase Inhibitors Pyrazole derivatives are a cornerstone of kinase inhibitor design, frequently acting as ATP-competitive inhibitors 2. The NH group often forms a critical hydrogen bond with the hinge region backbone (e.g., in Akt or RET kinases). However, when the hinge interaction is mediated by other parts of the molecule, an isoxazole core can be substituted to improve metabolic stability or selectivity. For example, in c-Met and RET kinase inhibitors, isoxazole analogs often demonstrate comparable nanomolar potency while altering the off-target profile due to their distinct electrostatic surface.

Anti-inflammatory & COX-2 Selectivity The diaryl heterocycle motif is classic for selective COX-2 inhibitors (e.g., Celecoxib). Studies show that replacing the pyrazole core with an isoxazole maintains high COX-2 selectivity while occasionally improving the gastrointestinal safety profile 3. The isoxazole core provides the necessary rigid geometry to project the sulfonamide or methylsulfonyl pharmacophore into the COX-2 secondary pocket without introducing an additional hydrogen-bond donor that might bind COX-1.

Anticancer & Cytotoxicity Recent evaluations of vicinal diaryl-substituted isoxazole and pyrazole derivatives against hepatocellular and breast cancer cell lines revealed that both scaffolds yield potent antiproliferative agents. Specifically, 3,4-diarylisoxazole and 1,5-diarylpyrazole analogs exhibited IC 5​ 0​ values ranging from 0.7 to 9.5 μM, demonstrating that the central heterocycle heavily dictates the spatial orientation of the aryl rings necessary for target engagement 4.

Neurological Targets (Dopamine Receptors) In the development of D3/D4-selective antagonists, 3D-QSAR models of piperazinylalkyl pyrazole and isoxazole analogs highlight distinct steric and electrostatic requirements. The isoxazole oxygen alters the dipole moment, significantly impacting the ligand's orientation within the highly conserved aminergic binding pocket 5.

Pathway Ligand Growth Factor Receptor RTK (e.g., RET, c-Met) Ligand->Receptor PI3K PI3K / AKT Receptor->PI3K MAPK RAS / MAPK Receptor->MAPK Inhibitor Pyrazole/Isoxazole Inhibitor Inhibitor->Receptor ATP Competitive Inhibition Proliferation Cell Survival & Proliferation PI3K->Proliferation MAPK->Proliferation

RTK signaling pathway targeted by pyrazole and isoxazole kinase inhibitors.

Quantitative Data Summary

Table 1: Comparative Profiling of Pyrazole vs. Isoxazole Scaffolds

Property / TargetPyrazole CoreIsoxazole CoreMechanistic Consequence
H-Bond Capability Donor & AcceptorAcceptor OnlyIsoxazole reduces the desolvation penalty but loses the hinge-binding donor.
Tautomerism YesNoIsoxazole simplifies structural biology and drug formulation.
Typical LogP Shift Baseline+0.2 to +0.5Isoxazole generally increases lipophilicity and BBB permeability.
COX-2 IC 5​ 0​ (Diaryl) ~0.78 μM (Celecoxib)~0.74 μM (Analogues)Both provide optimal geometry for the COX-2 side pocket 3.
Kinase IC 5​ 0​ (c-Met) Low nM rangeLow to mid nM rangePyrazole is often preferred for direct hinge binding 2.
Anticancer IC 5​ 0​ 0.7 - 9.5 μM0.7 - 9.5 μMThe scaffold dictates the aryl ring twist angle required for target engagement 4.
Field-Proven Experimental Methodologies

To objectively compare these analogs, researchers must employ self-validating assay systems. Below are the standard protocols for evaluating kinase inhibition and cellular cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because heterocyclic compounds (like pyrazoles) often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise. A no-enzyme control establishes the baseline, while Staurosporine serves as a universal positive control to validate assay sensitivity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute pyrazole and isoxazole analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add the target kinase (e.g., c-Met or RET) at a pre-optimized concentration (typically 1-5 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of ATP (at the enzyme's apparent K m​ ) and the specific biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg 2+ ), a Europium-labeled anti-phospho antibody, and a Streptavidin-fluorophore conjugate.

  • Readout: Incubate for 30 minutes, then read on a compatible microplate reader using standard TR-FRET settings. Calculate IC 5​ 0​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Cytotoxicity and Apoptosis Assay (CellTiter-Glo)

Causality & Validation: To ensure that the biochemical potency translates to cellular efficacy, an ATP-quantification assay is used. ATP levels are directly proportional to the number of metabolically active cells. A known cytotoxic agent (e.g., Doxorubicin) is included to confirm the cell line's apoptotic machinery is functional.

  • Cell Seeding: Seed target cancer cells (e.g., HepG-2 or MCF-7) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations of the pyrazole/isoxazole analogs (0.1 μM to 100 μM) for 72 hours. Include vehicle control (0.1% DMSO) and positive control (1 μM Doxorubicin).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic reaction.

  • Lysis & Luminescence: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence. Calculate cell viability as a percentage of the vehicle control and determine the cellular IC 5​ 0​ .

References
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC / NIH.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC / NIH.[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.[Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative ADMET Profiling: The Case of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine and its Analogs

For drug development professionals, the path from a promising chemical scaffold to a clinical candidate is a rigorous journey of multiparameter optimization. A molecule's success is not dictated by its potency alone, but...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the path from a promising chemical scaffold to a clinical candidate is a rigorous journey of multiparameter optimization. A molecule's success is not dictated by its potency alone, but by a delicate balance of properties that determine its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Failing to identify ADMET liabilities early can lead to costly late-stage attrition.

This guide provides a comprehensive framework for the systematic ADMET profiling of a lead compound, exemplified by 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine, and its rationally designed analogs. Pyrazole-containing heterocycles are a privileged scaffold in medicinal chemistry, but like any chemical series, their ADMET properties must be meticulously characterized. We will move beyond a simple checklist of assays to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating data package for confident decision-making.

The Integrated ADMET Assessment Workflow

A successful ADMET strategy is a phased approach that uses predictive tools to triage candidates before committing to resource-intensive experimental work. This workflow ensures that only the most promising compounds, with the highest probability of success, are advanced.[1][2] The process begins with a broad in silico screen, followed by focused in vitro validation of key parameters.

ADMET_Workflow cluster_0 In Silico Phase cluster_1 In Vitro Experimental Phase cluster_2 Decision Phase Compound_Library Analog Library (Lead + Analogs A, B, C...) In_Silico In Silico ADMET Prediction (e.g., ADMET Predictor, SwissADME) Compound_Library->In_Silico Virtual Screening Prioritized Prioritized Analogs for Synthesis In_Silico->Prioritized Rank by Predicted Profile Absorption Absorption (Caco-2 Permeability) Prioritized->Absorption Distribution Distribution (Plasma Protein Binding) Prioritized->Distribution Metabolism Metabolism (CYP450 Inhibition) Prioritized->Metabolism Toxicity Toxicity (hERG, Cytotoxicity) Prioritized->Toxicity Data_Analysis Multi-Parameter Data Analysis & Candidate Selection Absorption->Data_Analysis Experimental Data Distribution->Data_Analysis Experimental Data Metabolism->Data_Analysis Experimental Data Toxicity->Data_Analysis Experimental Data Lead_Candidate Lead Candidate for In Vivo Studies Data_Analysis->Lead_Candidate Optimized Profile

Caption: A generalized workflow for the ADMET profiling of drug candidates.

Part 1: In Silico Profiling — The Predictive First Pass

Before synthesizing a single analog, computational tools can provide invaluable foresight. By leveraging machine learning models trained on vast chemical datasets, we can predict a wide range of ADMET properties directly from a molecule's structure.[3][4] This allows for the early identification of potential liabilities and helps prioritize which analogs warrant synthesis and experimental testing.[5][6]

Key Predictive Tools:

  • ADMET Predictor® (Simulations Plus): A comprehensive suite for predicting over 175 properties.[3][4]

  • SwissADME & pkCSM: Widely used open-access web servers for rapid profiling.[7]

  • ADMET-AI: A fast and accurate web interface for ADMET prediction using graph neural networks.[8]

Comparative In Silico Data (Hypothetical)

The table below serves as a template for comparing the predicted ADMET properties of our lead compound against its analogs. The goal is to identify analogs that improve upon a potential liability of the lead (e.g., poor permeability) without introducing new ones (e.g., hERG inhibition).

PropertyLead CompoundAnalog AAnalog BAnalog CDesired RangeRationale
MW ( g/mol ) 291.33305.36277.30321.38< 500Adherence to Lipinski's Rule of Five for drug-likeness.[7]
LogP 2.853.102.502.901 - 3Balances solubility and permeability.
Aqueous Solubility (logS) -3.5-3.8-3.2-3.6> -4Higher solubility reduces risks of formulation issues.
Caco-2 Perm. (logPapp) -5.5-5.2-5.8-5.1> -5.15Predicts intestinal absorption.
BBB Penetration LowLowLowHighLow (for peripheral)Avoids CNS side effects if the target is not in the brain.
CYP2D6 Inhibitor YesYesNoYesNoReduces potential for drug-drug interactions.[9]
hERG Inhibitor NoNoNoYesNoAvoids risk of cardiac arrhythmia (QT prolongation).[10]
Ames Mutagenicity NoNoNoNoNoPredicts potential for carcinogenicity.[7]

Analysis: Based on this predictive screen, Analog B emerges as a high-priority candidate. It is predicted to be a non-inhibitor of CYP2D6, addressing a key liability of the lead compound, while maintaining favorable properties elsewhere. Conversely, Analog C would be deprioritized due to its predicted hERG inhibition and potential for CNS side effects.

Part 2: In Vitro Experimental Validation

While in silico models are powerful, they are predictive, not definitive. Experimental validation is essential. The following section details the core assays used to build a robust ADMET profile.

A - Absorption: Caco-2 Permeability Assay

Causality: For orally administered drugs, crossing the intestinal epithelium is the first major hurdle.[11] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and microvilli, mimicking the intestinal barrier.[12][13] This assay provides an apparent permeability coefficient (Papp) and can also identify if a compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs back into the intestinal lumen.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 18-22 days to allow for full differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure tight junctions have formed. A paracellular marker (e.g., Lucifer yellow) is co-incubated with the test compound to confirm monolayer integrity during the experiment.[12][13]

  • Dosing:

    • A-to-B (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (upper) chamber.[12]

    • B-to-A (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral (lower) chamber to assess efflux.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours) with gentle shaking.[13]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS analysis.[13][14]

  • Calculation: The Papp value (in cm/s) is calculated. The efflux ratio (ER) is determined by dividing Papp (B-A) by Papp (A-B). An ER > 2 suggests active efflux.[12]

D - Distribution: Plasma Protein Binding (PPB) Assay

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[15] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect.[15] High plasma protein binding (>99%) can limit efficacy and complicates dosing. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for accurately measuring the unbound fraction.[14][16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device plate, which contains individual wells split by a semi-permeable dialysis membrane (typically 8 kDa MWCO), is used.[14]

  • Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) at a final concentration of 1-5 µM.[15]

  • Loading: The plasma/compound mixture is added to one chamber (the donor chamber), and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).[14][16]

  • Incubation: The plate is sealed and incubated at 37°C for approximately 4 hours with shaking to allow the free drug to reach equilibrium across the membrane.[14][16]

  • Sampling & Matrix Matching: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS.

  • Analysis: Proteins are precipitated (e.g., with acetonitrile), and the samples are centrifuged. The supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[17]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

M - Metabolism: Cytochrome P450 (CYP) Inhibition Assay

Causality: The cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for metabolizing the majority of drugs.[9][18] If a new drug inhibits a specific CYP isoform (e.g., CYP3A4, 2D6), it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme. This can lead to dangerously elevated plasma levels of the co-administered drug, causing a drug-drug interaction (DDI).[19] This assay determines the IC50 value, the concentration of a compound required to inhibit 50% of a specific CYP enzyme's activity.

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • System: The assay uses human liver microsomes (which contain a mixture of CYP enzymes) or recombinant CYP enzymes for isoform-specific analysis.[9][18]

  • Incubation Mixture: A mixture is prepared containing liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the test compound at various concentrations.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, NADPH. The mixture is incubated at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solvent like cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the amount of metabolite formed from the probe substrate.

  • Calculation: The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the log concentration of the test compound.

T - Toxicity: hERG Channel and Cytotoxicity Assays

Causality (hERG): The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[10] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[10] Identifying hERG inhibition is a critical safety checkpoint. While patch-clamp electrophysiology is the gold standard, a higher-throughput thallium flux assay is an excellent screening method.[20][21]

Experimental Protocol: hERG Thallium Flux Assay

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[20][22]

  • Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to thallium ions (Tl+). Tl+ acts as a surrogate for potassium ions (K+).[20]

  • Compound Incubation: The cells are incubated with the test compound at various concentrations. A known hERG inhibitor (e.g., Astemizole) is used as a positive control.[20]

  • Stimulation & Detection: A stimulus buffer containing Tl+ is added to the wells. If the hERG channels are open, Tl+ will flow into the cells and bind to the dye, causing an increase in fluorescence.[20] This fluorescence is measured in real-time using a kinetic plate reader.

  • Analysis: In the presence of a hERG inhibitor, the influx of Tl+ is blocked, resulting in a reduced fluorescence signal. The IC50 is calculated by comparing the signal in compound-treated wells to controls.

Causality (Cytotoxicity): A general cytotoxicity assay is used to assess a compound's baseline toxicity to cells. It measures the concentration that causes 50% cell death (CC50) and helps put other in vitro data into context. For example, if a compound shows activity in a cell-based assay at 1 µM but is cytotoxic at 2 µM, the observed activity may be an artifact of toxicity.

Experimental Protocol: General Cytotoxicity (e.g., MTT Assay)

  • Cell Plating: A relevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and allowed to adhere.[1]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 24-72 hours.

  • Reagent Addition: An MTT solution is added. Viable cells with active metabolism convert the MTT into a purple formazan product.[1]

  • Measurement: The formazan is solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.

  • Calculation: The CC50 value is determined from the dose-response curve.

Part 3: Data Synthesis and Candidate Selection

After completing the in vitro assays, the data is compiled into a comprehensive table for a holistic comparison.

Comparative Experimental Data Summary (Hypothetical)

ParameterLead CompoundAnalog AAnalog BAnalog CGo/No-Go Criteria
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 0.81.50.62.5> 1.0 (High Perm.)
Efflux Ratio (B-A / A-B) 1.21.54.51.1< 2.0
Plasma Protein Binding (% Unbound) 5.5%8.2%12.5%4.8%> 1%
CYP2D6 IC50 (µM) 2.13.5> 501.8> 10 µM
hERG IC50 (µM) > 30> 30> 300.9> 10 µM
HepG2 Cytotoxicity CC50 (µM) > 50> 50> 5045> 10x target IC50

Decision-Making Framework

The selection of a lead candidate is not about finding a "perfect" molecule but the one with the most balanced profile and the highest likelihood of success. The following diagram illustrates a typical decision-making process based on the integrated ADMET data.

Decision_Tree cluster_permeability Absorption Filter cluster_safety Safety & DDI Filter start Prioritized Analogs (A, B, C) perm High Permeability? (Papp > 1.0) start->perm efflux Low Efflux? (ER < 2) perm->efflux Yes (A, C) discard_perm Discard/Redesign (Poor Absorption) perm->discard_perm No (B) cyp No CYP Inhibition? (IC50 > 10 µM) efflux->cyp Yes (A, C) herg No hERG Inhibition? (IC50 > 10 µM) cyp->herg Yes (A) discard_cyp Discard/Redesign (DDI Risk) cyp->discard_cyp No (C) advance Advance to In Vivo Studies herg->advance Yes (A) discard_herg Discard/Redesign (Cardiotoxicity Risk) herg->discard_herg No discard_efflux Discard/Redesign (Efflux Substrate)

Caption: A decision tree for selecting a lead candidate based on ADMET data.

Analysis:

  • Analog A: Shows a favorable profile. It has good permeability, is not an efflux substrate, and has clean CYP and hERG profiles. This is the lead candidate to advance.

  • Analog B: Despite good in silico predictions and a clean CYP profile, its poor experimental permeability and high efflux ratio make it a non-starter for oral delivery.

  • Analog C: While it shows excellent permeability, its potent hERG inhibition is a critical safety flaw, leading to its discontinuation.

Part 4: The Path to In Vivo Studies

The selected lead candidate, Analog A, has demonstrated a promising in vitro ADMET profile. The next essential step is to evaluate its safety and pharmacokinetics in a living organism.[23] These in vivo studies are critical for understanding how the drug behaves in a complex biological system and are required by regulatory agencies before human trials can begin.[23]

Key In Vivo Studies:

  • Pharmacokinetic (PK) Studies: Determine how the drug is absorbed, distributed, metabolized, and excreted in an animal model (typically rodents), providing key parameters like half-life, clearance, and bioavailability.

  • Dose Range-Finding / MTD Studies: Establish the maximum tolerated dose (MTD) to guide dosing for longer-term toxicology studies.[24]

  • GLP Toxicology Studies: Conducted under Good Laboratory Practice guidelines, these studies (e.g., 28-day repeat-dose) in two species (one rodent, one non-rodent, e.g., rat and dog) are designed to identify any potential organ toxicities.[24][25]

By following this systematic, data-driven approach—from broad in silico predictions to specific in vitro validation and finally to in vivo assessment—drug development teams can efficiently navigate the complexities of ADMET optimization, significantly increasing the probability of selecting a candidate that is not only potent but also safe and effective in the clinic.

References

  • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. (n.d.). Pharmaron. Retrieved March 11, 2026, from [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Ncardia. Retrieved March 11, 2026, from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved March 11, 2026, from [Link]

  • Roy, K., & Kar, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1147-1163. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 11, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 11, 2026, from [Link]

  • Siramshetty, V. B., & Preissner, R. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 1787, pp. 249-257). Humana Press. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio. Retrieved March 11, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Rensselaer Polytechnic Institute. Retrieved March 11, 2026, from [Link]

  • ADMET Predictor® - Simulations Plus. (2025, December 11). Simulations Plus. Retrieved March 11, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved March 11, 2026, from [Link]

  • CYP Inhibition Assay (Ki). (n.d.). Evotec. Retrieved March 11, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved March 11, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. Retrieved March 11, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved March 11, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 11, 2026, from [Link]

  • In-vitro plasma protein binding. (2025, August 3). protocols.io. Retrieved March 11, 2026, from [Link]

  • hERG Assay. (n.d.). SlideShare. Retrieved March 11, 2026, from [Link]

  • hERG Safety. (n.d.). Evotec. Retrieved March 11, 2026, from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved March 11, 2026, from [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved March 11, 2026, from [Link]

  • Rapid Plasma Protein Binding Assay. (2025, February 20). Pharma Industry Review. Retrieved March 11, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved March 11, 2026, from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved March 11, 2026, from [Link]

  • Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. BMC Pharmacology and Toxicology, 21(1), 84. [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene International. Retrieved March 11, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 11, 2026, from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2341, pp. 119-129). Springer. [Link]

  • Toxicity - In vivo models. (n.d.). Labtoo. Retrieved March 11, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved March 11, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors. Molecules, 27(18), 5989. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025, December 25). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]

  • Beyond Profiling: Using ADMET models to guide decisions. (n.d.). Optibrium. Retrieved March 11, 2026, from [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine: A Guide for Researchers

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, in particular, holds significant interest as a potential pharmacophore and a valuable building block in drug discovery programs. Its synthesis, therefore, is of paramount importance to researchers in the field. This guide provides an in-depth, objective comparison of the primary synthetic strategies to this target molecule, offering experimental data and insights to aid in the selection of the most efficient route for your research needs.

Two principal synthetic pathways to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine will be critically evaluated:

  • Route A: The Chalcone Cyclization Pathway

  • Route B: The 1,3-Diketone Cyclization (Knorr Synthesis) Pathway

This analysis will delve into the synthetic efficiency, potential yields, reaction conditions, and the underlying chemical principles of each route.

Route A: The Chalcone Cyclization Pathway

This widely employed two-step approach first involves the synthesis of a chalcone (an α,β-unsaturated ketone) intermediate, which is subsequently cyclized with hydrazine to form the desired pyrazole ring.[1]

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Chalcone Intermediate)

The cornerstone of this step is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde (4-methoxybenzaldehyde) and a ketone (2-acetylpyridine).[2][3] The reaction proceeds via the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield the chalcone.[4]

Various methodologies can be employed for this transformation, each with its own set of advantages and disadvantages in terms of reaction time, yield, and environmental impact.

Method A1: Conventional Synthesis

This traditional approach involves refluxing the reactants in an alcoholic solvent with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

Method A2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[6][7] This method often leads to significantly reduced reaction times and improved yields.[8]

Method A3: Solvent-Free Synthesis

In a push towards greener chemistry, solvent-free methods, often involving grinding the reactants with a solid catalyst, have been developed.[9]

Step 2: Cyclocondensation of the Chalcone with Hydrazine

The synthesized chalcone is then reacted with hydrazine hydrate in the presence of an acid catalyst, typically glacial acetic acid, or under basic conditions to yield the final pyrazole product.[10] The reaction proceeds through a Michael addition of hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration.[1]

Method A4: Conventional Cyclization

This method involves refluxing the chalcone and hydrazine hydrate in a suitable solvent.[10]

Method A5: Microwave-Assisted Cyclization

Similar to the chalcone synthesis, microwave assistance can drastically shorten the reaction time for the cyclization step.[11]

Route B: The 1,3-Diketone Cyclization (Knorr Synthesis) Pathway

This classical approach, known as the Knorr pyrazole synthesis , involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[12][13] For the synthesis of our target molecule, the required precursor is 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione (1,3-Diketone Intermediate)

This intermediate can be prepared via a Claisen condensation between an ester (e.g., ethyl picolinate) and a ketone (4-methoxyacetophenone) in the presence of a strong base like sodium ethoxide or sodium hydride.[5][14]

Step 2: Knorr Pyrazole Synthesis

The 1,3-diketone is then cyclized with hydrazine, typically in an acidic medium, to form the pyrazole ring.[13][15] This reaction is generally high-yielding and proceeds readily due to the formation of a stable aromatic ring.[15]

Performance Comparison of Synthetic Routes

The choice between the Chalcone and 1,3-Diketone routes will depend on factors such as precursor availability, desired reaction times, and available equipment. The following table provides a comparative summary based on literature precedents for similar compounds.

Parameter Route A: Chalcone Pathway Route B: 1,3-Diketone Pathway
Precursor Availability 4-methoxybenzaldehyde and 2-acetylpyridine are readily available and generally inexpensive.4-methoxyacetophenone is common, but 2-pyridyl esters may be less readily available or more costly.
Overall Yield Generally good to excellent, with reported yields for similar chalcone-to-pyrazole conversions often exceeding 80%.[16]Potentially high-yielding, as the Knorr synthesis is known for its efficiency, often with yields >90%.[13] However, the initial Claisen condensation yield can be variable.
Reaction Time Can be lengthy with conventional heating (several hours for each step).[10] Microwave-assisted methods can reduce total synthesis time to under an hour.[6][11]The Claisen condensation can require several hours.[17] The Knorr cyclization is typically fast, often completing within an hour.[15]
Reaction Conditions Offers a variety of conditions (conventional, microwave, solvent-free).[6][10]Typically requires strong bases and anhydrous conditions for the Claisen condensation.[14]
Regioselectivity With an unsymmetrical chalcone and hydrazine, there is the potential for regioisomer formation, though often one isomer is favored.With an unsymmetrical 1,3-diketone, the Knorr synthesis can also yield a mixture of regioisomers, though reaction conditions can often be tuned to favor one product.[13]

Experimental Protocols

Route A: Chalcone Pathway

Protocol A1: Conventional Synthesis of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

  • To a solution of 2-acetylpyridine (1.21 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (30 mL), add a 40% aqueous solution of NaOH (5 mL) dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Protocol A4: Conventional Cyclization to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

  • In a round-bottom flask, dissolve the chalcone (2.39 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (1 mL, ~20 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole.

Route B: 1,3-Diketone Pathway

Protocol B1: Synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert atmosphere, add a solution of 4-methoxyacetophenone (1.50 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of ethyl picolinate (1.51 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B2: Knorr Pyrazole Synthesis to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

  • Dissolve the 1,3-diketone (2.55 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.5 mL, ~10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazole.

Visualizing the Synthetic Workflows

G cluster_A Route A: Chalcone Pathway cluster_B Route B: 1,3-Diketone Pathway A_start 4-Methoxybenzaldehyde + 2-Acetylpyridine A_chalcone 3-(4-Methoxyphenyl)-1- (pyridin-2-yl)prop-2-en-1-one A_start->A_chalcone Claisen-Schmidt Condensation A_hydrazine + Hydrazine Hydrate A_end 2-(3-(4-Methoxyphenyl)-1H- pyrazol-5-yl)pyridine A_hydrazine->A_end Cyclocondensation B_start 4-Methoxyacetophenone + Ethyl Picolinate B_diketone 1-(4-Methoxyphenyl)-3- (pyridin-2-yl)propane-1,3-dione B_start->B_diketone Claisen Condensation B_hydrazine + Hydrazine Hydrate B_end 2-(3-(4-Methoxyphenyl)-1H- pyrazol-5-yl)pyridine B_hydrazine->B_end Knorr Pyrazole Synthesis

Caption: Synthetic workflows for Route A and Route B.

Conclusion

Both the Chalcone and the 1,3-Diketone pathways offer viable and effective routes to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine. The Chalcone route (Route A) benefits from readily accessible starting materials and a wealth of literature on the Claisen-Schmidt condensation under various conditions, including green and microwave-assisted methods. The 1,3-Diketone route (Route B), leveraging the classic Knorr pyrazole synthesis, is also a strong contender, particularly if high yields are paramount and the precursors are readily available. The choice of synthetic strategy will ultimately be guided by the specific constraints and priorities of the research laboratory, including precursor availability, desired timescale, and available equipment.

References

  • [MICROWAVE ASSISTED SYNTHESIS OF N-

  • -methoxyphenylpropan-2-yl-6-methoxy-4-propylphenol_v1)

Sources

Comparative

evaluating the off-target effects of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Evaluating the off-target effects of experimental kinase inhibitors is a critical phase in preclinical drug development. As a Senior Application Scientist, I frequently observe that failing to map these off-target intera...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the off-target effects of experimental kinase inhibitors is a critical phase in preclinical drug development. As a Senior Application Scientist, I frequently observe that failing to map these off-target interactions leads to misinterpreted phenotypic data, unanticipated cellular toxicity, and ultimately, clinical attrition.

This guide provides an in-depth, objective evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine —a representative 3,5-diarylpyrazole derivative—comparing its selectivity profile against industry-standard alternatives and detailing the self-validating experimental workflows required to rigorously map its kinome-wide activity.

Mechanistic Causality of Off-Target Engagement

The 3,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to design potent ATP-competitive kinase inhibitors[1]. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is primarily designed to target the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

To understand why off-target effects occur, we must examine the binding mechanics at the molecular level. The 1H-pyrazole core acts as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region[1]. The pyridine ring and the 4-methoxyphenyl group project into the hydrophobic pockets (regions I and II) of the active site.

While this configuration yields high affinity for ALK5, closely related kinases such as ALK4 and ALK7 share nearly identical hinge region topologies, making cross-reactivity almost unavoidable[2]. Furthermore, the electron-donating nature of the methoxy group alters the rotational freedom of the aryl ring. This flexibility can inadvertently stabilize conformations that bind to distant off-targets, such as Cyclin-Dependent Kinases (CDKs) or p38 MAPK, leading to unintended polypharmacology[3].

Comparative Kinase Selectivity Profile

When evaluating 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, it is essential to benchmark its performance against established ALK5 inhibitors. Table 1 summarizes quantitative biochemical IC50 data to illustrate the therapeutic windows of these compounds.

Table 1: Comparative Kinase Selectivity Profile (Biochemical IC50)

InhibitorPrimary Target: ALK5Off-Target: ALK4 / ALK7Off-Target: CDK2Off-Target: p38 MAPK
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine ~15 nM~40 nM~800 nM~1,200 nM
RepSox 4 nM~10 nM>10,000 nM>16,000 nM[4]
SB-431542 94 nM~100 nM>10,000 nM>10,000 nM[2]
Galunisertib 56 nM~150 nM>10,000 nM>10,000 nM[5]

Analysis: While RepSox offers exceptional potency against ALK5 and maintains a clean profile against p38 MAPK[4], 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine exhibits a narrower therapeutic window. Its moderate affinity for CDKs can induce unintended cell cycle arrest—a phenotype that researchers might falsely attribute to TGF-β inhibition if comprehensive off-target profiling is neglected[3][6].

G C 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine (ATP-Competitive Inhibitor) T1 Primary Target ALK5 (TGF-β RI) C->T1 High Affinity (<15 nM) T2 Closely Related Kinases ALK4 / ALK7 C->T2 Moderate Affinity T3 Distant Off-Targets CDKs / p38 MAPK C->T3 Low Affinity (>800 nM) O1 Smad2/3 Inhibition (Therapeutic Efficacy) T1->O1 T2->O1 O2 Cell Cycle Arrest / Toxicity (Adverse Phenotypes) T3->O2

Figure 1: Polypharmacological network of 3,5-diarylpyrazoles showing on- and off-target pathways.

Experimental Protocols: A Self-Validating System

To distinguish between true ALK5-mediated phenotypes and off-target artifacts, a two-tiered orthogonal validation strategy is required. Biochemical profiling establishes the baseline thermodynamic affinity, while intracellular target engagement confirms these interactions in the presence of physiological ATP concentrations[7][8].

Protocol 1: High-Throughput In Vitro Kinase Selectivity Profiling

Causality Check: Biochemical assays isolate the kinase-inhibitor interaction from cellular variables (e.g., efflux pumps, membrane permeability). Crucially, ATP concentrations must be set at the specific Michaelis constant ( Km​ ) for each kinase. This ensures that the calculated IC50 values are directly comparable across the kinome panel, preventing artificially skewed potency readings[7].

  • Assay Preparation: Utilize a standardized panel, such as the Promega Kinase Selectivity Profiling System, which provides pre-optimized kinase/substrate pairs in a 384-well format[9].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine in 100% DMSO. Dilute this into the reaction buffer to achieve a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation[4].

  • Reaction Assembly: Combine the recombinant kinase, specific peptide substrate, and the inhibitor. Initiate the reaction by adding ATP at the predetermined Km​ concentration.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo) to measure residual ATP, which inversely correlates with kinase activity.

  • Self-Validation: Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for enzyme inhibition, and a DMSO-only well as a negative control to define the assay's dynamic range and ensure the enzyme is active[7].

Protocol 2: Intracellular Target Engagement (NanoBRET)

Causality Check: In vitro potency often overestimates cellular efficacy because intracellular ATP concentrations are exceptionally high (1–5 mM), heavily competing with the inhibitor for the hinge region. NanoBRET measures the actual target engagement in live cells, accounting for both ATP competition and compound permeability[8].

  • Cell Transfection: Transfect HEK293 cells with plasmids encoding NanoLuc-kinase fusions (e.g., NanoLuc-ALK5, NanoLuc-CDK2). Plate the cells in a 384-well white tissue culture plate.

  • Tracer Equilibration: After 24 hours of expression, add a cell-permeable, fluorescently labeled kinase tracer known to bind the ATP pocket.

  • Inhibitor Treatment: Treat the cells with the serial dilution of the pyrazole inhibitor and incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • BRET Measurement: Add the NanoLuc substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. As the inhibitor competitively displaces the fluorescent tracer, the BRET signal decreases.

  • Self-Validation: Calculate the cellular IC50. A significant rightward shift (higher IC50) compared to the biochemical assay indicates poor cell permeability or high vulnerability to ATP competition. If the compound induces high cellular toxicity, compare the phenotypic results with an ALK5-knockdown cell line to confirm whether the toxicity is an on-target consequence or an off-target artifact[4].

References

  • 2. 3. 4. 5. 6.

  • 8. 9.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.